Omeprazole-d3
Description
The exact mass of the compound Omeprazole D3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919273 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922731-01-9 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 922731-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Omeprazole-d3, a deuterated analog of the widely used proton pump inhibitor, Omeprazole. This document is intended to serve as a vital resource for professionals engaged in research, scientific analysis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Introduction to this compound
This compound is a stable isotope-labeled version of Omeprazole, where three hydrogen atoms on the benzimidazole ring or the methoxy group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Omeprazole in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Its use significantly enhances the accuracy and precision of pharmacokinetic and metabolic studies.[4] Like its parent compound, this compound is an inhibitor of the gastric H+/K+ ATPase (proton pump), the enzyme responsible for the final step in gastric acid secretion.[1][3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3 or 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | [1][2][5] |
| Synonyms | OMEP-d3, OMP-d3, OMZ-d3 | [1][3] |
| CAS Number | 934293-92-2 or 922731-01-9 (depending on deuteration position) | [1][2][4][5] |
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [1][3] |
| Molecular Weight | 348.4 g/mol | [1][3] |
| Appearance | White to off-white solid | [6][7] |
| Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [1][3] |
| Melting Point | Undetermined for d3 variant; 156 °C for unlabeled Omeprazole | [8] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mL | [1][3][9] |
| Storage Temperature | -20°C | [2][5] |
Mechanism of Action: Proton Pump Inhibition
Omeprazole is a prodrug that, once administered, reaches the parietal cells of the stomach.[10][11] In the acidic environment of the secretory canaliculi of these cells, Omeprazole undergoes a proton-catalyzed transformation into its active form, a sulfenamide derivative.[10][12] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[12][13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[10][11][14] The inhibition lasts until new proton pump enzymes are synthesized by the parietal cells.[11]
Experimental Protocols
The quantification of Omeprazole in biological samples is a critical component of drug development and clinical monitoring. The following is a representative protocol for the bioanalytical method validation using LC-MS/MS with this compound as an internal standard.[15][16]
Objective: To develop and validate a sensitive and specific method for the quantification of Omeprazole in human plasma.
Materials and Reagents:
-
Omeprazole reference standard
-
This compound (internal standard)
-
Human plasma (blank, from at least six different sources)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Omeprazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution and vortex.[15]
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[15]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[15]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[15]
-
Reconstitute the residue in 100 µL of the mobile phase.[15]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[15]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Omeprazole and this compound.
-
-
Method Validation:
-
Selectivity: Analyze blank plasma from multiple sources to check for interferences.[15]
-
Linearity: Construct a calibration curve with at least eight non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.[15]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (%RSD) should not exceed 15%.[15]
-
Recovery: Determine the extraction efficiency of the method.
-
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.
-
Hazards: May cause skin, eye, and respiratory irritation.[17] Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid breathing dust.[17] Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container, desiccated at -20°C, and protected from light.[5][7]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For further details, consulting the specific Certificate of Analysis and Safety Data Sheet from the supplier is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (benzimidazole-4,6,7-d3) | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 934293-92-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | TRC-O635002-10MG | LGC Standards [lgcstandards.com]
- 6. Articles [globalrx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Omeprazole - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. guinama.com [guinama.com]
- 18. hmdb.ca [hmdb.ca]
The Role of Omeprazole-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Omeprazole-d3 when used as an internal standard in bioanalytical methods. It delves into the core principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers detailed experimental protocols and quantitative data to support its use in pharmacokinetic studies and other drug development research.
Omeprazole: Mechanism of Action
Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is a prodrug, meaning it is administered in an inactive form.[1] Upon reaching the acidic environment of the parietal cells in the stomach lining, omeprazole undergoes a chemical transformation into its active form, a sulfenamide.[1] This active metabolite then forms a covalent, irreversible bond with the H+/K+-ATPase enzyme, also known as the gastric proton pump.[1] By inhibiting this enzyme, omeprazole blocks the final step in the secretion of hydrochloric acid into the stomach lumen.[1] This leads to a significant reduction in gastric acidity, providing relief from acid-related conditions.
The Principle of Deuterated Internal Standards
In quantitative analysis, particularly in mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. An ideal internal standard should behave chemically and physically as similarly to the analyte as possible throughout the entire analytical process, including sample preparation, chromatography, and ionization.
Deuterated internal standards, such as this compound, are considered the "gold standard" in bioanalysis. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure that they experience comparable effects from sample loss during preparation, variations in injection volume, and matrix effects (ion suppression or enhancement). By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification of the analyte can be achieved.
This compound, with three deuterium atoms, provides a sufficient mass shift to be clearly resolved from the unlabeled omeprazole by the mass spectrometer, without significantly altering its chromatographic retention time or ionization efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of omeprazole in human plasma using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Table 2: MRM Transitions for Omeprazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.0 |
| This compound (Internal Standard) | 349.1 | 198.0 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | Within ± 15% |
| Medium QC (100 ng/mL) | Within ± 15% |
| High QC (1500 ng/mL) | Within ± 15% |
| Precision (% RSD) | |
| Low QC (3 ng/mL) | < 15% |
| Medium QC (100 ng/mL) | < 15% |
| High QC (1500 ng/mL) | < 15% |
| Mean Extraction Recovery | > 85% |
Experimental Protocols
The following is a detailed protocol for the quantification of omeprazole in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank, to which 20 µL of acetonitrile is added).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Inject 5 µL of the prepared supernatant into the LC-MS/MS system.
-
Acquire the data in MRM mode.
-
Quantify the concentration of omeprazole in the unknown samples by calculating the peak area ratio of omeprazole to this compound and comparing it to the calibration curve.
Visualizations
Mechanism of action of Omeprazole.
Bioanalytical workflow using this compound.
Correction for variability by an internal standard.
References
Omeprazole-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Omeprazole-d3, a deuterated analog of the widely used proton pump inhibitor, omeprazole. This document details its chemical properties, its critical role in bioanalytical assays, and the pharmacological context of its parent compound.
Core Chemical and Physical Data
This compound serves as an essential internal standard for the accurate quantification of omeprazole in biological samples.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 934293-92-2 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [2][4] |
| Molecular Weight | 348.43 g/mol | [4][5] |
| Synonyms | OMEP-d3, OMP-d3, OMZ-d3, 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3 | [2][4] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [2] |
Application in Bioanalytical Methods: Experimental Protocol
This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of omeprazole and its metabolites.[3] A typical experimental workflow for the analysis of omeprazole in human plasma is outlined below.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for sample preparation.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
The resulting supernatant is then transferred for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are representative conditions for chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often utilized.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode is typical.[6]
The experimental workflow for sample analysis using this compound as an internal standard is depicted in the following diagram.
Mechanism of Action of Omeprazole
Omeprazole is a proton pump inhibitor that irreversibly blocks the gastric H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[4][5] This inhibition is the final step in gastric acid secretion, leading to a significant reduction in stomach acidity.[7][8]
Omeprazole is a prodrug, meaning it is administered in an inactive form.[4] After absorption, it is activated in the acidic environment of the parietal cells to a sulfenamide derivative.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[4] The effect of omeprazole lasts until new proton pumps are synthesized.
The signaling pathway for omeprazole's inhibition of gastric acid secretion is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Stability of Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] In pharmacokinetic (PK) and metabolic studies, stable isotope-labeled (SIL) internal standards are critical for achieving accurate and precise quantification of the drug in biological matrices.[2] Omeprazole-d3, a deuterated analog of omeprazole, serves as an ideal internal standard for mass spectrometry-based bioanalysis.[1]
The three deuterium atoms are typically located on the methoxy group of the benzimidazole ring.[3][4] The reliability of quantitative data derived from methods using this compound is fundamentally dependent on its isotopic and chemical purity, as well as its stability under various experimental and storage conditions.
This technical guide provides a comprehensive overview of the methods used to assess the isotopic purity and stability of this compound, presents typical analytical data, and outlines detailed experimental protocols.
Isotopic Purity Assessment
Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, three) relative to molecules with fewer (d0, d1, d2) or more deuterium atoms. High isotopic purity (typically >98%) is essential to prevent isotopic cross-talk and ensure accurate quantification of the unlabeled analyte.
Key Analytical Techniques
The primary methods for determining isotopic purity are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for assessing isotopic purity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), allows for the precise mass measurement of the protonated molecular ion [M+H]⁺ and the resolution of its isotopic distribution.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and can be used to verify the absence of proton signals at the sites of deuteration, thereby confirming the location and extent of deuterium incorporation.[5]
Quantitative Data on Isotopic Purity
Commercial suppliers of this compound provide a Certificate of Analysis (CoA) with detailed purity information. The data below is representative of typical specifications.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry |
| Deuterated Forms (d1-d3) | ≥99% | Mass Spectrometry |
| d0 Form | ≤1% | Mass Spectrometry |
| Table 1: Typical Purity Specifications for this compound. Data compiled from multiple sources.[3][4][6][7] |
The mass spectrum of this compound will show a primary peak for the d3 species ([M+H]⁺ ≈ 349.15) and much smaller peaks for d2, d1, and d0 species.[6]
Experimental Protocol: Isotopic Purity by LC-MS
This protocol outlines a general method for determining the isotopic distribution of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[5]
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).[5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 15 x 4.6 mm).[8]
-
Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.6).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Gradient: A typical gradient might run from 20% B to 80% B over 15 minutes.[5]
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]
-
Scan Range: m/z 100 - 1000.[5]
-
Capillary Voltage: 3.5 kV.[5]
-
Source Temperature: 120 °C.[5]
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 0.5 mg/mL.[5]
-
Dilute the stock solution with the initial mobile phase composition for injection.
Data Analysis:
-
Acquire the full scan mass spectrum for the chromatographic peak corresponding to this compound.
-
Extract the ion chromatograms for the expected [M+H]⁺ ions of Omeprazole-d0, d1, d2, and d3.
-
Calculate the area of each peak and determine the relative percentage of each isotopic species. The expected protonated molecular ion [M+H]⁺ for this compound is approximately m/z 349.15.[6]
Workflow for Isotopic Purity Determination
Stability Assessment
The chemical stability of this compound is a critical parameter, as degradation can lead to inaccurate quantification. Omeprazole is notoriously unstable in acidic conditions but is relatively stable in alkaline environments.[10][11] Stability studies are designed to evaluate the impact of various environmental factors such as pH, temperature, and light.
Factors Affecting Stability
-
pH: Omeprazole degrades rapidly at a pH below 7.4.[12] The degradation half-life is less than 10 minutes at pH values below 4 but increases significantly at alkaline pH, reaching about 300 days at pH 11.[13]
-
Temperature: Elevated temperatures accelerate the degradation of omeprazole.[10] Formulations are often stored at refrigerated (4°C) or frozen (-20°C) conditions to ensure long-term stability.[3][12]
-
Light: Exposure to light can also promote degradation.[10][14] Samples and solutions should be stored in amber vials or protected from light.
-
Solvent: Omeprazole is freely soluble in methanol and ethanol and very slightly soluble in water.[15] The choice of solvent can impact stability, especially in aqueous solutions where pH is a dominant factor.
Quantitative Stability Data
Stability is typically assessed by measuring the percentage of the compound remaining after storage under specific conditions.
| Condition | Duration | Omeprazole Remaining | Reference |
| Oral Suspension (pH 9.4-10.1) at 4°C | 150 Days | >90% | [12] |
| Oral Suspension (pH 9.4-10.1) at 25°C | 14 Days | >90% | [12] |
| Aqueous Solution at pH 5.0 (25°C) | 43 minutes (t½) | 50% | [11] |
| Aqueous Solution at pH 10.0 (25°C) | 2.8 months (t½) | 50% | [11] |
| Powder at -20°C | 3 Years | Not specified, stable | [3] |
| In Solvent at -80°C | 6 Months | Not specified, stable | [3] |
| Table 2: Stability of Omeprazole under Various Conditions. |
Note: The stability of this compound is expected to be identical to that of unlabeled omeprazole, as deuteration at the specified position does not typically affect the molecule's chemical stability.
Experimental Protocol: Accelerated Stability Study
This protocol describes a method to assess the stability of this compound in solution under accelerated conditions (elevated temperature).
Instrumentation:
-
HPLC or UHPLC system with UV-Vis or Diode Array Detector.[12]
-
Climatic chamber or oven capable of maintaining 40°C ± 2°C.[14][16]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant buffer (e.g., phosphate buffer at pH 7.4 and an acidic buffer at pH 5.0) at a known concentration (e.g., 0.2 mg/mL).[14]
-
Storage:
-
Time Points: Analyze the samples at predefined intervals (e.g., 0, 1, 3, 7, and 14 days).[12]
-
Analysis:
-
Use a stability-indicating HPLC method (similar to the one described in section 2.3) to separate the parent compound from any degradants.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A sample is generally considered stable if the concentration remains between 90% and 110% of the initial value.[12]
-
Workflow for Stability Assessment
Conclusion
This compound is a critical reagent for the accurate bioanalysis of omeprazole. Its utility is contingent upon high isotopic and chemical purity, as well as its stability. The analytical methods described herein, primarily LC-MS for isotopic purity and HPLC-UV for stability, provide robust frameworks for the characterization and quality control of this internal standard. Standard specifications require chemical purity of ≥98% and isotopic purity of ≥99% atom D. Stability data confirms that this compound, like its unlabeled counterpart, is labile in acidic conditions and should be handled in alkaline or neutral solutions, protected from light, and stored at refrigerated or frozen temperatures to ensure its integrity for use in sensitive quantitative assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. esschemco.com [esschemco.com]
- 7. esschemco.com [esschemco.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
Omeprazole-d3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Omeprazole-d3. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and clear visual guides for safe handling and emergency procedures.
Chemical Identification and Physical Properties
This compound is a deuterated analog of Omeprazole, a widely used proton pump inhibitor. The deuterium labeling is typically on the methoxy group of the benzimidazole ring.
| Property | Value | Reference |
| Chemical Name | 6-methoxy-d3-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [1](1) |
| CAS Number | 934293-92-2 | [1](1) |
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [1](1) |
| Molecular Weight | 348.44 g/mol | [2](2) |
| Appearance | Solid | |
| Solubility | Soluble in DMF and DMSO | [1](1) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Pictograms:
-
GHS07: Exclamation Mark
-
GHS08: Health Hazard
Signal Word: Warning
Quantitative Toxicity Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 4 g/kg |
| LD50 | Mouse | Oral | > 4 g/kg |
Disclaimer: This data is for the non-deuterated form, Omeprazole, and should be used as an estimate for this compound.
Experimental Protocols: Acute Oral Toxicity (LD50) Determination
The determination of acute oral toxicity (LD50) for a substance like this compound would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The primary objective of these studies is to determine the dose of the substance that is lethal to 50% of the test animal population. The following is a generalized protocol based on OECD Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[3][4]
Principle of the Test
A single dose of this compound is administered to a group of experimental animals by oral gavage. The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.[5] The dose at which 50% of the animals die is determined statistically.
Materials and Methods
-
Test Substance: this compound, of known purity.
-
Vehicle: An appropriate non-toxic vehicle in which this compound can be dissolved or suspended, such as a 0.5% methylcellulose solution.
-
Test Animals: Young, healthy, adult rodents (e.g., Wistar rats or Swiss albino mice), typically of a single sex (females are often preferred as they can be slightly more sensitive).[6] The weight variation of animals should not exceed ±20% of the mean weight.
-
Equipment:
-
Oral gavage needles
-
Syringes
-
Animal cages with appropriate bedding
-
Calibrated balance for weighing animals and the test substance
-
Experimental Procedure
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.[7]
-
Dose Preparation: The required amount of this compound is weighed and suspended or dissolved in the vehicle to achieve the desired concentration. The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g of body weight.
-
Dose Administration: Each animal is weighed, and the dose is calculated based on its body weight. The calculated dose is administered using an oral gavage needle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and central nervous system activity, and behavior), and changes in body weight.[7] Observations are made frequently on the day of dosing and at least once daily for the following 14 days.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes.
Data Analysis
The LD50 value is calculated using appropriate statistical methods, such as the probit analysis or the moving average method, depending on the specific OECD guideline followed.
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict handling precautions must be observed when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required.
Emergency Procedures and First Aid
In the event of exposure or a spill, follow these procedures immediately.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area.
-
Ventilate the area.
-
Follow the same procedure as for small spills, using appropriate respiratory protection.
-
Visual Guides
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for determining the necessary Personal Protective Equipment (PPE) when handling this compound.
Exposure Response Signaling Pathway
References
The Pivotal Role of Omeprazole-d3 in Advancing Drug Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Pharmacokinetic and pharmacodynamic studies, which form the bedrock of this understanding, rely on highly accurate and precise bioanalytical methods. This technical guide delves into the critical role of Omeprazole-d3, a deuterated stable isotope-labeled internal standard, in the robust and reliable quantification of omeprazole and its metabolites in complex biological matrices. The use of such standards is not merely a technical convenience but a fundamental necessity for generating high-quality data to inform critical decisions in the drug development pipeline.
Core Principles: The Indispensable Nature of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability.[1] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the "gold standard" in bioanalysis.[2][3] This is because its physicochemical properties are nearly identical to the analyte of interest, omeprazole. This near-perfect analogy ensures that this compound co-elutes with omeprazole during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[1] By calculating the ratio of the analyte's signal to the SIL-IS's signal, variations introduced during sample preparation, injection, and analysis are effectively normalized, leading to significantly improved accuracy and precision.[2][3]
Omeprazole Metabolism: A Brief Overview
Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two major enzymes involved are CYP2C19 and CYP3A4.[4]
-
CYP2C19: This enzyme is responsible for the 5-hydroxylation of omeprazole to form its major metabolite, 5-hydroxyomeprazole.[4] The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in omeprazole metabolism and clinical response.[4]
-
CYP3A4: This enzyme mediates the formation of omeprazole sulfone.[4]
The quantification of both omeprazole and its primary metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and investigating the impact of CYP2C19 genetic variations.[2]
Quantitative Data in Omeprazole Bioanalysis using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound or its analogue 4-Desmethoxy this compound allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of omeprazole and its metabolites. Below are tables summarizing typical validation parameters for such assays.
Table 1: Typical LC-MS/MS Method Validation Parameters for Omeprazole Quantification using a Deuterated Internal Standard
| Parameter | Typical Value | Reference |
| Linearity Range (ng/mL) | 1 - 2000 | [5][6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 1.5 | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [5] |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | [5] |
| Recovery (%) | 84 - 88 | [7] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Omeprazole Metabolite Quantification using a Deuterated Internal Standard
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 5-hydroxyomeprazole | 0.005 - 1.0 | 0.005 | [8] |
| Omeprazole sulfone | 0.005 - 1.0 | 0.005 | [8] |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible scientific research. This section provides methodologies for the synthesis of this compound and its application in a typical bioanalytical workflow.
Synthesis of this compound (via H/D Exchange)
A common method for preparing deuterated omeprazole is through hydrogen-deuterium (H/D) exchange on the benzimidazole ring.[2]
Materials:
-
Omeprazole
-
Sodium deuteroxide (NaOD)
-
Methanol-d₄ (CD₃OD)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of omeprazole in methanol-d₄ within an NMR tube.
-
Add a catalytic amount of sodium deuteroxide solution (prepared in D₂O) to initiate the H/D exchange.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the proton signals on the benzimidazole ring.
-
Once the desired level of deuteration is achieved, neutralize the solution if necessary.
-
Remove the deuterated solvent under reduced pressure using a rotary evaporator.
-
The resulting this compound can be re-dissolved in a suitable non-deuterated solvent for use as an internal standard.[2]
Bioanalytical Method for Omeprazole Quantification in Human Plasma
The following protocol outlines a typical LC-MS/MS method for the quantification of omeprazole in human plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1[6]
-
This compound: m/z 349.1 → 201.1 (hypothetical, based on a +3 Da shift)
-
-
Visualizing Core Concepts with Graphviz
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
This compound plays a fundamental and indispensable role in modern drug metabolism studies. As a stable isotope-labeled internal standard, it provides the analytical rigor necessary for accurate and precise quantification of omeprazole and its metabolites. This, in turn, enables a deeper understanding of the drug's pharmacokinetic profile, the influence of genetic polymorphisms in metabolic enzymes like CYP2C19, and potential drug-drug interactions. The methodologies and data presented in this guide underscore the importance of employing such advanced analytical tools to ensure the generation of high-quality, reliable data that is essential for the successful development of new and effective therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. DOT Language | Graphviz [graphviz.org]
The Power of Precision: A Technical Guide to Deuterium-Labeled Compounds in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern scientific research, particularly within drug discovery and development, the pursuit of precision and clarity is paramount. Understanding the metabolic fate, pharmacokinetic profile, and mechanism of action of a compound is fundamental to its success. Deuterium-labeled compounds have emerged as an indispensable tool, offering a subtle yet powerful modification that unlocks a wealth of information. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of deuterium-labeled compounds, equipping researchers with the knowledge to leverage this technology for enhanced research outcomes.
Core Principles of Deuterium Labeling
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This seemingly minor difference in mass is the foundation of its utility in research. When a hydrogen atom in a molecule is replaced by deuterium, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) .
The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By replacing a hydrogen at a metabolically vulnerable position with deuterium, the rate of that metabolic transformation can be significantly reduced. This strategic "metabolic switching" can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites.
Beyond the KIE, deuterium-labeled compounds serve as invaluable tools for:
-
Metabolic Pathway Elucidation: Tracing the fate of a deuterated compound through a biological system allows for the unambiguous identification of metabolites.
-
Pharmacokinetic (PK) Studies: Deuterated analogs are used to accurately measure drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Quantitative Bioanalysis: Deuterium-labeled compounds are the gold standard as internal standards in mass spectrometry-based assays, correcting for variability in sample preparation and instrument response.
-
Mechanistic Studies: The KIE provides insights into reaction mechanisms and the rate-limiting steps of enzymatic processes.
Applications in Drug Discovery and Development
The strategic application of deuterium labeling spans the entire drug discovery and development pipeline, from early-stage lead optimization to late-stage clinical trials.
| Application Area | Utility of Deuterium-Labeled Compounds | Key Benefits |
| Lead Optimization | Modify metabolic "soft spots" to improve metabolic stability. | Increased half-life, reduced metabolic clearance, potential for lower dosing frequency. |
| Metabolite Identification | Serve as tracers to identify and characterize metabolites in complex biological matrices. | Unambiguous identification of metabolic pathways, differentiation from background noise. |
| Pharmacokinetic (PK) Studies | Act as tracers to precisely quantify drug and metabolite concentrations over time. | Accurate determination of ADME parameters (t½, Cmax, AUC), assessment of bioavailability. |
| Toxicology Studies | Investigate the role of metabolism in toxicity by altering metabolite formation. | Mitigation of toxicity mediated by reactive metabolites. |
| Quantitative Bioanalysis (LC-MS) | Serve as ideal internal standards for isotope dilution mass spectrometry. | High accuracy and precision in quantifying drug concentrations in biological samples. |
| Mechanism of Action Studies | Probe enzyme mechanisms by measuring the kinetic isotope effect. | Elucidation of rate-determining steps in enzymatic reactions. |
Experimental Protocols
Synthesis of Deuterium-Labeled Compounds
The introduction of deuterium into a molecule can be achieved through two primary strategies: direct hydrogen-deuterium (H/D) exchange or de novo synthesis using deuterated starting materials.
Protocol 1: Synthesis via Catalytic Hydrogen-Deuterium Exchange
This method is particularly useful for late-stage deuteration of a target molecule or its advanced intermediates.
Objective: To introduce deuterium at specific positions in a molecule using a catalyst and a deuterium source.
Materials:
-
Target compound (substrate)
-
Deuterium source (e.g., Deuterium gas (D₂), Deuterium oxide (D₂O))
-
Catalyst (e.g., Palladium on carbon (Pd/C), Iridium-based catalysts)
-
Anhydrous solvent (e.g., Dioxane, THF)
-
Reaction vessel (e.g., High-pressure autoclave or microwave reactor)
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the substrate in the anhydrous solvent.
-
Catalyst Addition: Add the catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deuterium Introduction: Introduce the deuterium source. For D₂ gas, pressurize the vessel to the desired pressure. For D₂O, add it to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) with vigorous stirring. Reaction times can vary from a few hours to several days.
-
Monitoring: Monitor the progress of the reaction and the extent of deuterium incorporation by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of celite.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by standard techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
Methodological & Application
Application Note: High-Throughput Quantification of Omeprazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as Omeprazole-d3, is paramount in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[2][3] This application note provides a detailed protocol for the determination of omeprazole in human plasma using this compound as an internal standard by LC-MS/MS.
Experimental Protocols
This section details the methodologies for the key experiments involved in the LC-MS/MS analysis of omeprazole.
1. Materials and Reagents
-
Omeprazole (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
2. Stock and Working Solution Preparation
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.[2]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[2] Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.[1]
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting omeprazole from plasma samples.[1]
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.[2]
-
To 100 µL of plasma in each tube, add 20 µL of the this compound internal standard working solution. For the blank sample, add 20 µL of the 50:50 methanol:water mixture.[1]
-
Vortex the tubes briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex mix the tubes for 1 minute.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.[1]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UHPLC system capable of binary gradient elution.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Nebulizer Gas | Nitrogen |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of omeprazole.
Table 3: MRM Transitions for Omeprazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Omeprazole | 346.1 | 198.1 | 200 |
| This compound | 349.1 | 198.1 | 200 |
Note: The product ion for this compound is the same as for omeprazole, as the deuterium atoms are not part of the fragmented portion of the molecule.[3]
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) |
| Recovery | > 85% |
The values presented in this table are representative and may vary between different laboratories and instrument platforms.[1][3]
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of omeprazole.
Caption: Logical relationship of internal standard use in quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of tolbutamide, omeprazole, midazolam and dextromethorphan in human plasma by LC-MS/MS--a high throughput approach to evaluate drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
Application Note: Quantitative Analysis of Omeprazole in Human Plasma by LC-MS/MS Using Omeprazole-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of omeprazole in human plasma. The use of a stable isotope-labeled internal standard, omeprazole-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for reliable quantification.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid production.[1] Accurate measurement of omeprazole concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique, for the quantification of omeprazole.[2] The use of this compound as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to improved data quality.[3]
Experimental Protocols
Materials and Reagents
-
Omeprazole and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the omeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) and vortex briefly.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC Column | Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 55% Mobile Phase A and 45% Mobile Phase B[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 10 µL |
| Run Time | 1.2 minutes[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Omeprazole) | m/z 346.1 → 198.1[4][5][6] |
| MRM Transition (this compound) | m/z 349.1 → 201.1 |
| Capillary Voltage | 3.5 kV[7] |
| Source Temperature | 120°C[7] |
| Desolvation Temperature | 400°C[7] |
Data and Performance Characteristics
Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[2]
| Parameter | Result |
| Linearity Range | 1.5 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
Stability Data
The stability of omeprazole in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Stability |
| Bench-top (Room Temperature) | 8 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable[8] |
| Long-term Storage (-80°C) | 30 days | Stable |
Experimental Workflow and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Omeprazole-d3 Sample Preparation in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Omeprazole-d3, a deuterated isotopologue of the proton pump inhibitor omeprazole. This compound is commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of quantifying omeprazole and its metabolites in biological matrices such as plasma, serum, and urine.[1][2] The choice of sample preparation technique is critical for removing interfering substances and achieving the desired sensitivity and robustness of the analytical method, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
This guide details three prevalent and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Workflow for this compound Sample Preparation
The overall process for preparing biological samples for this compound analysis involves several key stages, from initial sample handling to the final extract ready for injection into the analytical instrument. The specific steps can vary depending on the chosen technique.
Caption: General workflow for the preparation of biological samples for this compound analysis.
Quantitative Data Summary
The selection of a sample preparation method is often guided by the required analytical performance. The following table summarizes typical quantitative data for bioanalytical methods of omeprazole, which can be indicative of the performance expected when using this compound as an internal standard. It is important to note that specific values such as recovery and matrix effect should be experimentally determined for this compound in the user's own laboratory setting.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | Variable, generally lower | Moderate to High (≥ 80%) | High and reproducible (≥ 85%) |
| Matrix Effect | High | Moderate | Low |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 5.0[3] | 0.5 - 5.0[3][4] | ~1.0 or lower |
| Linearity Range (ng/mL) | 1 - 2000[3] | 0.5 - 800[4] | Wide, dependent on analyte concentration |
| Throughput | High | Moderate | Low to Moderate |
| Selectivity | Low | Moderate | High |
| Cost per sample | Low | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and analytical instrumentation.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications.[1]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 25 µL of the this compound internal standard working solution and vortex for 30 seconds.[3]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3][5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1][3]
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[1][3]
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample extract compared to PPT by selectively partitioning the analyte into an immiscible organic solvent.[1]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
50 mM Ammonium formate solution[1]
-
Methyl tert-butyl ether (MTBE)[1]
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[1]
-
Add 50 µL of the IS working solution.[1]
-
Add 100 µL of 50 mM ammonium formate solution.[1]
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.[1]
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most selective method, yielding the highest sample purity and sensitivity. It is ideal for assays requiring low detection limits.[1]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C18)[6]
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
5% Methanol in water (for washing)[1]
-
4% Phosphoric acid[1]
-
SPE vacuum manifold
Procedure:
-
Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[1]
-
-
Evaporation and Reconstitution:
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting an appropriate sample preparation technique based on analytical requirements.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol for the Bioanalysis of Omeprazole using Omeprazole-d3 as an Internal Standard
This document provides a detailed protocol for the quantitative analysis of omeprazole in biological matrices, specifically human plasma, using Omeprazole-d3 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled version of omeprazole, making it an ideal internal standard for mass spectrometry-based quantification as it compensates for variability during sample preparation and analysis.[1] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Overview of the Bioanalytical Method
The quantification of omeprazole in plasma samples is achieved through a robust and sensitive LC-MS/MS method. The general workflow involves sample preparation to extract omeprazole and the internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. The use of this compound ensures high accuracy and precision in the quantification of omeprazole.
Experimental Protocols
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Omeprazole Working Solutions (Calibration Standards and Quality Controls): Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Protein precipitation is a common and efficient method for extracting omeprazole and its internal standard from plasma samples.[2]
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and briefly vortex.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Chromatographic separation is typically performed using a reversed-phase C18 column.[3]
| Parameter | Value |
| Column | X-Bridge C18, 3.5 µm, 4.6 x 50 mm or equivalent |
| Mobile Phase | Isocratic: 65% Acetonitrile and 35% 5mM Ammonium Formate (pH 9.2) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 3.5 minutes |
A triple quadrupole mass spectrometer is used for detection in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Omeprazole: m/z 346.1 → 198.3, this compound: m/z 349.2 → 198.0 |
| Dwell Time | 200 ms |
Method Validation Data
The bioanalytical method should be validated in accordance with regulatory guidelines. The following tables summarize typical validation parameters.
The method demonstrates excellent linearity over the specified concentration range.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 5.0 - 2000.0 | ≥ 0.9999 |
Table 1: Linearity of the method for omeprazole quantification.
The intra- and inter-day precision and accuracy are within acceptable limits.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | 2.3 | 100.7 | 2.2 | 99.3 |
| Low QC | 15.0 | 1.8 | 98.5 | 2.1 | 98.0 |
| Mid QC | 800.0 | 1.6 | 97.9 | 2.0 | 98.6 |
| High QC | 1600.0 | 1.9 | 99.2 | 2.1 | 99.1 |
Table 2: Intra- and inter-day precision and accuracy for omeprazole in human plasma.[4]
The extraction recovery of omeprazole and the internal standard is consistent and reproducible. The matrix effect is minimal, indicating the method's robustness.
| QC Level | Concentration (ng/mL) | Omeprazole Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Low QC | 15.0 | 92.1 | 94.5 | 2.1 |
| Mid QC | 800.0 | 94.3 | 95.1 | 1.8 |
| High QC | 1600.0 | 93.5 | 94.8 | 2.5 |
Table 3: Recovery and matrix effect of omeprazole and this compound in human plasma.
Omeprazole is stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 8 hours | Room Temperature | 98.2 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 97.5 |
| Long-term | 30 days | -80°C | 98.9 |
Table 4: Stability of omeprazole in human plasma.
Workflow and Pathway Diagrams
The following diagram illustrates the experimental workflow for the bioanalysis of omeprazole using this compound as an internal standard.
Caption: Bioanalytical workflow for omeprazole quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of omeprazole in human plasma. The simple and rapid sample preparation, combined with the accuracy and precision of the method, makes it highly suitable for high-throughput analysis in clinical and research settings.
References
- 1. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
Application of Omeprazole-d3 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a proton pump inhibitor, is widely prescribed for acid-related gastrointestinal disorders. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Omeprazole-d3, are invaluable tools in pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound in such research, focusing on its role as an internal standard for quantitative bioanalysis and its application in metabolite identification.
Stable isotope labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., deuterium for hydrogen). The resulting labeled compound is chemically identical to the parent drug but has a different molecular weight, allowing for its distinct detection by mass spectrometry.[1][2][3][4] This characteristic makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it co-elutes with the unlabeled drug and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[5]
Application Notes
The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for the accurate quantification of omeprazole in biological matrices such as plasma and tissue. The near-identical physicochemical properties of this compound to omeprazole ensure that it closely mimics the analyte's behavior throughout the analytical process, leading to enhanced accuracy and precision of the measurement.[5]
Furthermore, the co-administration of omeprazole and its stable isotope-labeled counterpart can be a powerful technique for in vivo metabolite identification. By searching for pairs of signals with a mass difference of 3 Da (the mass difference between this compound and omeprazole), researchers can confidently identify drug-related metabolites in complex biological samples.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of omeprazole from studies in both human and mouse plasma. While specific pharmacokinetic data for this compound is not extensively published due to its primary use as an internal standard, its behavior is expected to be virtually identical to that of omeprazole.
Table 1: Pharmacokinetic Parameters of Omeprazole in Human Plasma
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 0.50 - 800 | [6] |
| 1.5 - 2000 | [7] | |
| 5 - 1000 | [8] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 | [6] |
| 1.5 | [7] | |
| 5 | [8] | |
| Accuracy (% Bias) | < 5.7 | [6] |
| Within ±15% | [9] | |
| Precision (%RSD) | 0.4 - 8.5 (Intra-day) | [6] |
| 1.2 - 6.8 (Inter-day) | [6] | |
| < 15% | [9] | |
| Bioavailability (Single Oral Dose) | ~40% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [8] |
| Plasma Protein Binding | ~97% | [8] |
| Elimination Half-life | Varies with CYP2C19 genotype | [10] |
Table 2: Pharmacokinetic Parameters of Omeprazole in Mouse Plasma
| Parameter | Value | Administration Route | Reference |
| Clearance (mL/min/kg) | 190 (CF-KO male) | Intravenous | [11] |
| 73 (Wild-type male) | Intravenous | [11] | |
| 168 (CF-KO female) | Intravenous | [11] | |
| 100 (Wild-type female) | Intravenous | [11] | |
| Volume of Distribution | Higher in CF-KO mice | Intravenous | [11] |
| Terminal Half-life (min) | ~6 | Intravenous | [11] |
| Blood to Plasma Ratio | ~0.69 | Intravenous | [11] |
Experimental Protocols
Protocol 1: Quantification of Omeprazole in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a typical procedure for the quantitative analysis of omeprazole in human plasma.
1. Materials and Reagents:
-
Omeprazole reference standard
-
This compound (or other suitable deuterated analog like 4-Desmethoxy this compound) reference standard[5]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.[9]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[9]
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution with the same diluent.[9]
3. Sample Preparation (Protein Precipitation): [5]
-
Aliquot 100 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Zorbax Extend C-18 (4.6 x 50 mm, 3.5 µm) or equivalent[7]
-
Mobile Phase: 1 mM ammonium acetate, pH 8.5 (55%) and acetonitrile (45%)[7]
-
Flow Rate: 0.8 mL/min[7]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C[7]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for omeprazole and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of omeprazole to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of omeprazole in the QC and unknown samples from the calibration curve.
Protocol 2: In Vivo Metabolite Identification in Mice using Co-administration of Omeprazole and this compound
This protocol describes a method to identify omeprazole metabolites in mouse plasma and brain.
1. Animal Dosing:
-
Administer a mixture of omeprazole and this compound to mice via the desired route (e.g., intravenous, oral).
-
Collect blood and brain tissue samples at predetermined time points.
2. Sample Preparation:
-
Process plasma and brain homogenates using protein precipitation or liquid-liquid extraction.
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire data in a full-scan mode to detect all potential metabolites.
4. Data Processing:
-
Search the acquired data for pairs of peaks with a mass difference of 3 Da, corresponding to the unlabeled and deuterium-labeled metabolites.
-
Fragment the identified parent ions to obtain structural information and confirm the identity of the metabolites.
Visualizations
Omeprazole Metabolic Pathway
Caption: Metabolic pathway of omeprazole.[2][3][4][5]
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for a pharmacokinetic study of omeprazole.
Logical Relationship of Internal Standard Use
Caption: Use of this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Altered pharmacokinetics of omeprazole in cystic fibrosis knockout mice relative to wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Omeprazole-d3 in Bioequivalence Studies of Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Omeprazole-d3 as an internal standard (IS) in the bioanalytical method development and validation for esomeprazole bioequivalence studies. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies.[2][3][4] Accurate and precise quantification of esomeprazole in biological matrices, typically human plasma, is critical for these studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This compound shares a close structural similarity and similar physicochemical properties with esomeprazole, ensuring it behaves comparably during sample extraction and ionization, thereby compensating for matrix effects and variations in instrument response.[5][6] Its distinct mass-to-charge ratio (m/z) allows for its simultaneous measurement with the analyte without interference.[5][7]
Bioanalytical Method Protocol using LC-MS/MS
This protocol describes a validated method for the quantification of esomeprazole in human plasma using this compound as an internal standard.
2.1. Materials and Reagents
-
Esomeprazole reference standard
-
This compound internal standard
-
Human plasma (with K3 EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source[8]
2.3. Chromatographic and Mass Spectrometric Conditions
The following table summarizes the typical LC-MS/MS conditions for the analysis of esomeprazole and this compound.
| Parameter | Condition |
| LC Column | Xbridge C18, 50 x 4.6 mm, 5 µm[5] or X-Terra MS C18, 50 x 4.6 mm, 3.5 µm[9] |
| Mobile Phase | 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)[5] or 5mM Ammonium formate (pH 9.2) : Acetonitrile (65:35 v/v)[10] |
| Flow Rate | 0.6 mL/min[5][10] |
| Injection Volume | 10 µL |
| Column Temperature | Room temperature[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| MRM Transitions | Esomeprazole: m/z 346.1 → 198.0[5] or 346.1 → 198.3[10]; this compound: m/z 349.0 → 197.9[5] or 349.20 → 198.0[10] |
2.4. Preparation of Stock and Working Solutions
-
Esomeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of esomeprazole and dissolve it in 10 mL of methanol.[8]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[8]
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.[8]
2.5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an HPLC vial for analysis.
2.6. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Typical Results/Acceptance Criteria |
| Linearity Range | 5.0 - 2000.0 ng/mL[5][10] |
| Correlation Coefficient (r²) | ≥ 0.99[5][10] |
| Intra-day Precision (%CV) | < 15% (for QC samples) |
| Inter-day Precision (%CV) | < 15% (for QC samples) |
| Accuracy (% Recovery) | 85-115% of the nominal concentration |
| Recovery | Consistent, precise, and reproducible |
| Stability | Stable through freeze-thaw cycles, bench-top, and post-preparative stability studies[5][10] |
Bioequivalence Study Design and Pharmacokinetic Analysis
3.1. Study Design
Bioequivalence studies for esomeprazole are typically conducted as single-dose, two-treatment, two-period crossover studies in healthy adult volunteers under both fasting and fed conditions.[2][3][4]
Bioequivalence Study Workflow
3.2. Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration), AUCt (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUCi (area under the plasma concentration-time curve from time zero to infinity).[11]
3.3. Statistical Analysis
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUCt, and AUCi should fall within the acceptance range of 80.00% to 125.00%.
3.4. Representative Pharmacokinetic Data
The following table presents hypothetical, yet representative, pharmacokinetic data from a bioequivalence study of a 40 mg esomeprazole formulation.
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1250 ± 350 | 1200 ± 320 | 104.17% (95.50% - 113.50%) |
| AUCt (ng·h/mL) | 3500 ± 900 | 3600 ± 950 | 97.22% (90.50% - 104.50%) |
| AUCi (ng·h/mL) | 3650 ± 920 | 3750 ± 980 | 97.33% (90.80% - 104.30%) |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - |
Esomeprazole Metabolism and the Role of an Internal Standard
Esomeprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4.[12][13] The major metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[12] The use of a stable isotope-labeled internal standard like this compound is crucial to account for any variability in the metabolic process that might affect the quantification of the parent drug.
Simplified Metabolic Pathway of Esomeprazole
Logical Relationship for Bioanalytical Method Selection
The choice of a bioanalytical method is a critical decision in drug development. The following diagram illustrates the logical flow for selecting a robust method for esomeprazole quantification.
Decision Tree for Bioanalytical Method Selection
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, sensitive, and specific approach for the quantification of esomeprazole in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes serve as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.
References
- 1. cdn.most.gov.bd [cdn.most.gov.bd]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. wjpps.com [wjpps.com]
- 11. Bioequivalence study of two capsule formulations of omeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. jnmjournal.org [jnmjournal.org]
Application Notes and Protocols for Metabolite Identification Using Omeprazole-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of deuterium-labeled omeprazole (Omeprazole-d3) in mass spectrometry for the purpose of metabolite identification and quantification. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical mass spectrometry, offering unparalleled accuracy and precision by correcting for variability in sample preparation and matrix effects.[1] this compound serves as an excellent tool for these purposes in drug metabolism and pharmacokinetic (DMPK) studies. This guide outlines the metabolic pathways of omeprazole, experimental workflows for metabolite discovery, and protocols for the quantification of omeprazole and its key metabolites.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3] The primary metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[2] Due to genetic polymorphisms in CYP2C19, there is significant inter-individual variability in omeprazole metabolism, making the accurate identification and quantification of its metabolites crucial for pharmacokinetic and pharmacogenetic studies.[2]
Stable isotope labeling, particularly with deuterium, is a powerful technique in pharmaceutical research.[4] this compound, a deuterated analog of omeprazole, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its structural similarity and co-eluting properties with the parent drug, while having a distinct mass-to-charge ratio (m/z).[1] Furthermore, the concomitant administration of omeprazole and this compound allows for the confident identification of drug-related metabolites by searching for a characteristic mass shift of 3 Daltons in the mass spectra.[5][6]
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive hepatic metabolism. The two primary pathways are hydroxylation of the benzimidazole methyl group, primarily mediated by CYP2C19, to form 5-hydroxyomeprazole, and sulfoxidation of the sulfinyl group, catalyzed by CYP3A4, to produce omeprazole sulfone.[2] Another significant metabolic pathway involves the demethylation of the methoxy group on the benzimidazole ring.[1]
Caption: Simplified metabolic pathway of omeprazole.
Experimental Workflow for Metabolite Identification
A common strategy for identifying novel metabolites involves the simultaneous administration of the drug and its stable isotope-labeled counterpart.[5] By analyzing the mass spectrometry data for ion pairs with a specific mass difference (in this case, 3 Da for this compound), one can readily distinguish drug-related material from endogenous matrix components.[5][7]
Caption: Experimental workflow for metabolite identification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of omeprazole and its metabolites using LC-MS/MS with a deuterated internal standard.
Table 1: LC-MS/MS Parameters for Quantification
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone | This compound (IS) |
| Precursor Ion (m/z) | 346.1 | 362.1 | 362.1 | 349.1 |
| Product Ion (m/z) | 198.1 | 214.1 | 198.1 | 201.1 |
| Collision Energy (eV) | Varies by instrument | Varies by instrument | Varies by instrument | Varies by instrument |
| Polarity | Positive | Positive | Positive | Positive |
Note: Exact m/z values and collision energies may vary depending on the specific instrument and source conditions.[8]
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range (ng/mL) | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 5.0 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery (%) | 83 - 88 |
Data compiled from multiple sources.[9][10][11][12]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for high-throughput analysis of plasma samples.[2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.[2]
-
Add 20-25 µL of the internal standard working solution and vortex briefly.[2][11]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2][11]
-
Vortex mix for 1 minute.[2]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.[8]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Ethyl acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 180 µL of human plasma, add the internal standard solution.[8]
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.[8][12]
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Transfer 100 µL of the upper organic layer to a new tube.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100-200 µL of the mobile phase.[1][8]
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are typical parameters for chromatographic separation and mass spectrometric detection.
Liquid Chromatography:
-
System: UHPLC system[8]
-
Column: C18 reverse-phase column (e.g., 50 x 2.0 mm, 2.6 µm)[3][6]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[11]
-
Gradient: A typical gradient runs from 5% B to 95% B over 3-5 minutes.[2]
-
Column Temperature: Ambient or controlled (e.g., 40°C)
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer[11]
-
Ionization Source: Electrospray Ionization (ESI), positive mode[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for metabolite identification.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Conclusion
This compound is a versatile and indispensable tool for the bioanalysis of omeprazole and the identification of its metabolites. The use of a stable isotope-labeled internal standard in quantitative assays ensures high accuracy and precision, which is critical for pharmacokinetic and clinical studies.[2] Furthermore, the co-administration of this compound with the parent drug provides a robust method for discovering and identifying novel metabolites in complex biological matrices.[5][7] The protocols and data presented in this document offer a comprehensive guide for researchers and scientists in the field of drug metabolism and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation and Quantification of Omeprazole and Omeprazole-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of omeprazole and its deuterated internal standard, omeprazole-d3, in human plasma. The method utilizes a reversed-phase C18 column with a gradient elution, providing excellent separation and peak symmetry for both analytes. Sample preparation is achieved through a straightforward protein precipitation protocol. This method is highly suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies, offering high accuracy, precision, and a broad linear range.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. In clinical and preclinical studies, accurate quantification of omeprazole in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] This approach compensates for variability during sample preparation and analysis, leading to improved data quality.[1] This document provides a detailed protocol for the chromatographic separation and quantification of omeprazole and this compound in human plasma.
Experimental
Materials and Reagents
-
Omeprazole reference standard
-
This compound (Internal Standard, IS)
-
Ammonium formate[4]
-
Human plasma (with K2EDTA as an anticoagulant)[2]
-
Ultrapure water
Instrumentation
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source[1]
-
Data acquisition and processing software
Chromatographic Conditions
A standard HPLC system equipped with a C18 reversed-phase column is typically used for the separation of omeprazole and its deuterated internal standard.[3] Gradient elution is often employed to ensure a robust separation from endogenous plasma components.[1][3]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[1] or 2 mM Ammonium Formate[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 40°C[4] |
| Run Time | Approximately 2-4 minutes[4][5] |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray mode.[1] Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| MRM Transition (Omeprazole) | m/z 346.1 → 198.1[6][7] |
| MRM Transition (this compound) | m/z 349.1 → 201.1 (Predicted) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Protocols
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve it in 10 mL of methanol.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[1] Prepare a working solution of the internal standard by diluting the stock solution with the same diluent to a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (1 µg/mL).
-
Vortex the mixture for 30 seconds.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot into the LC-MS/MS system.[1]
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity Range (ng/mL) | 0.1 - 2000[4] |
| Correlation Coefficient (r²) | > 0.99[1][4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 1.0[1][4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low | 5 | ± 15% | < 15% |
| Medium | 50 | ± 15% | < 15% |
| High | 1500 | ± 15% | < 15% |
Visualization
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of omeprazole.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of omeprazole in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and pharmaceutical research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The accurate quantification of omeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as Omeprazole-d3, is essential to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[1]
These application notes provide a comprehensive protocol for the determination of omeprazole in biological samples using this compound as an internal standard by LC-MS/MS.
MRM Transitions for Omeprazole and this compound
Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification on a triple quadrupole mass spectrometer.[2] The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.
The protonated molecular ion ([M+H]⁺) of omeprazole is observed at a mass-to-charge ratio (m/z) of approximately 346.1.[3] Upon collision-induced dissociation (CID), a major fragment ion is produced at m/z 198.0.[3][4] For this compound, the precursor ion is shifted by +3 Da due to the three deuterium atoms.[2] The fragmentation pattern is expected to be similar to that of the unlabeled compound.
The following table summarizes the recommended MRM transitions for omeprazole and the expected transitions for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole | 346.1 | 198.0 | 10 - 20 (optimization recommended)[5] |
| This compound | 349.1 | 198.0 or 201.0* | Optimization Required |
*The exact product ion for this compound will depend on the position of the deuterium labels. If the label is on a part of the molecule that is lost during fragmentation, the product ion may be the same as for the unlabeled compound. If the label is on the fragment that is detected, the product ion will be shifted by +3 Da. Experimental determination is necessary.
Experimental Protocol
This protocol outlines a typical workflow for the analysis of omeprazole using this compound as an internal standard.
Materials and Reagents
-
Omeprazole reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Standard Solutions Preparation
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL of this compound) and vortex briefly. For the blank sample, add 10 µL of 50:50 methanol:water.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex mix for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Vortex briefly and inject into the LC-MS/MS system.[1]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40 °C[4] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Source Temperature | 150 °C[4] |
| Desolvation Temperature | 400 °C[4] |
Collision Energy Optimization
Optimizing the collision energy is a critical step to ensure maximum sensitivity for each MRM transition.
Caption: Workflow for Collision Energy Optimization.
Signaling Pathways and Experimental Workflow Diagrams
Metabolic Pathway of Omeprazole
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4] The major metabolic pathways include hydroxylation and sulfoxidation.[4]
Caption: Metabolic Pathway of Omeprazole.
Experimental Workflow for Omeprazole Analysis
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of omeprazole using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Omeprazole and Omeprazole-d3 in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS
Introduction
Omeprazole is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of omeprazole in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and throughput.[1] The use of a stable isotope-labeled internal standard, such as Omeprazole-d3, is critical to ensure the accuracy and precision of the analytical method by correcting for variability in sample preparation, injection volume, and matrix effects.[1]
This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous extraction of omeprazole and its deuterated internal standard, this compound, from human plasma. The subsequent analysis by LC-MS/MS provides a reliable and high-throughput method suitable for regulated bioanalysis and clinical research.
Principle of the Method
The LLE method is based on the differential partitioning of omeprazole and this compound between an aqueous plasma sample and an immiscible organic solvent. After addition of the internal standard to the plasma sample, an organic extraction solvent is introduced. Vigorous mixing facilitates the transfer of the analytes from the aqueous phase to the organic phase. Centrifugation then separates the two phases, and the organic layer containing the analytes is isolated. The solvent is evaporated, and the residue is reconstituted in a mobile phase compatible with the LC-MS/MS system for analysis.
Experimental Protocols
1. Materials and Reagents
-
Omeprazole reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade ethyl acetate[2] or methyl tert-butyl ether (MTBE)[3]
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Human plasma (with anticoagulant, e.g., EDTA)[4]
2. Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Omeprazole Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
3. Liquid-Liquid Extraction Protocol
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 180 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[5]
-
Add a specified volume of the this compound internal standard working solution to each plasma sample (except for the blank).
-
Add 600 µL of ethyl acetate to each tube.[5]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.[5]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to achieve complete separation of the organic and aqueous layers.[5]
-
Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system for analysis.[5]
4. LC-MS/MS Instrumentation and Conditions (Typical Parameters)
-
HPLC System: UHPLC system
-
Column: A suitable C18 column (e.g., Purospher Star C18, 5µ, 100 x 4.6mm)[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium bicarbonate or 0.1% formic acid).[2][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for omeprazole and this compound.
Data Presentation
Table 1: Summary of Quantitative Data for Omeprazole LLE Protocols
| Parameter | Value/Range | Source(s) |
| Plasma Sample Volume | 50 µL - 1 mL | [2][6] |
| Extraction Solvent | Ethyl Acetate, Methyl Tert-Butyl Ether (MTBE) | [2][3][5][6] |
| Extraction Solvent Volume | 0.5 mL - 4 mL | [2][6] |
| Centrifugation Speed | 3,000 - 11,500 x g | [3][6][7] |
| Centrifugation Time | 3 - 10 minutes | [5][6] |
| Linearity Range | 20 - 2500 ng/mL | [6][8] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [6][8] |
| Recovery | ≥ 80% | [6][8] |
| Intra-day and Inter-day Precision (%CV) | < 9.2% | [6][8] |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Omeprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. ovid.com [ovid.com]
- 8. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing collision energy for Omeprazole-d3 fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omeprazole-d3 in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound, the protonated precursor ion ([M+H]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 349.1. This is based on the addition of three deuterium atoms to the molecular weight of Omeprazole (345.1 g/mol ) and subsequent protonation. The most common and stable product ion observed after fragmentation is typically at m/z 198.1.[1][2] This corresponds to the 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)pyridinium moiety.
Q2: What is a good starting point for the collision energy for this compound fragmentation?
A2: A collision energy of 10 eV has been shown to be effective for the fragmentation of the non-deuterated form of Omeprazole (m/z 346.3 → 198.05).[3] Given the structural similarity, this is an excellent starting point for optimizing the collision energy for this compound. However, the optimal collision energy can vary between different mass spectrometer instruments and should be empirically determined for your specific experimental setup.
Q3: How does the fragmentation of this compound occur?
A3: The primary fragmentation of protonated Omeprazole and its deuterated isotopologues in MS/MS involves the cleavage of the sulfinyl bridge that links the benzimidazole and pyridine rings. This results in the formation of the stable pyridinium fragment at m/z 198.1. The deuterium atoms on the methoxy group of the benzimidazole ring do not affect the mass of this primary fragment.
Q4: I am observing a low signal for my this compound precursor ion. What are the possible causes?
A4: Low precursor ion signal can be due to several factors:
-
Suboptimal Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, are optimized for this compound.
-
Sample Degradation: Omeprazole is known to be unstable in acidic conditions.[2] Ensure your mobile phase and sample storage conditions are not causing degradation.
-
Poor Sample Purity or Concentration: Verify the purity and concentration of your this compound standard.
-
Matrix Effects: If analyzing complex samples, co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation or sample cleanup to mitigate this.
Q5: My fragmentation efficiency is poor, resulting in a weak product ion signal. How can I improve it?
A5: Poor fragmentation efficiency is often directly related to the collision energy.
-
Collision Energy Optimization: The collision energy may not be optimal. It is crucial to perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ion.
-
Collision Gas Pressure: Ensure the collision gas pressure in the collision cell is at the manufacturer's recommended level.
-
In-Source Fragmentation: High cone or declustering potentials can cause fragmentation in the ion source, reducing the abundance of the precursor ion available for fragmentation in the collision cell. Try reducing these voltages.
Troubleshooting Guides
Guide 1: Low Signal Intensity of Precursor or Product Ions
This guide provides a systematic approach to troubleshooting low signal intensity for this compound in your MS/MS experiments.
| Symptom | Possible Cause | Recommended Action |
| Low Precursor Ion (m/z 349.1) Intensity | 1. Inefficient ionization. | a. Optimize ESI source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow). b. Ensure the mobile phase pH is suitable for positive ionization (e.g., contains 0.1% formic acid). |
| 2. Analyte degradation. | a. Prepare fresh sample solutions. b. Avoid prolonged exposure of samples to acidic conditions. | |
| 3. Insufficient sample concentration. | a. Verify the concentration of the standard solution. b. If analyzing a sample, consider a pre-concentration step. | |
| Low Product Ion (m/z 198.1) Intensity | 1. Suboptimal collision energy. | a. Perform a collision energy ramp experiment to determine the optimal value (start with a range of 5-25 eV). |
| 2. In-source fragmentation. | a. Reduce the cone/declustering potential to minimize fragmentation before the collision cell. | |
| 3. Incorrect precursor ion selection. | a. Verify that the correct precursor ion (m/z 349.1) is being isolated in the first quadrupole. |
Diagram of Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity of this compound.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
This protocol outlines the steps to empirically determine the optimal collision energy for the fragmentation of this compound.
1. Sample Preparation:
-
Prepare a 1 µg/mL standard solution of this compound in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer for infusion analysis.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Tune the instrument for the precursor ion of this compound (m/z 349.1). Optimize source parameters for maximum signal intensity.
3. Collision Energy Ramp Experiment:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Set up a Multiple Reaction Monitoring (MRM) or Product Ion Scan experiment to monitor the transition from the precursor ion (m/z 349.1) to the expected product ion (m/z 198.1).
-
Create a series of experiments where the collision energy is ramped in discrete steps (e.g., 2 eV increments) over a relevant range (e.g., 5 eV to 35 eV).
-
Acquire data for each collision energy step for a sufficient time to obtain a stable signal (e.g., 30-60 seconds).
4. Data Analysis:
-
Plot the intensity of the product ion (m/z 198.1) as a function of the collision energy.
-
The collision energy that yields the highest product ion intensity is the optimal collision energy for your instrument and conditions.
Diagram of the Collision Energy Optimization Workflow
Caption: Workflow for optimizing collision energy for this compound.
Data Presentation
Table 1: Expected MS/MS Parameters for this compound
| Parameter | Value | Notes |
| Precursor Ion (m/z) | 349.1 | [M+H]⁺ |
| Product Ion (m/z) | 198.1 | Major, stable fragment |
| Starting Collision Energy (eV) | 10 | Based on data for non-deuterated Omeprazole.[3] Empirical optimization is recommended. |
| Ionization Mode | ESI+ |
Table 2: Example Collision Energy Optimization Data
The following is an example of data that would be generated from a collision energy optimization experiment.
| Collision Energy (eV) | Product Ion (m/z 198.1) Intensity (Arbitrary Units) |
| 5 | 15,000 |
| 7 | 35,000 |
| 9 | 70,000 |
| 11 | 95,000 |
| 13 | 88,000 |
| 15 | 75,000 |
| 17 | 60,000 |
| 19 | 45,000 |
| 21 | 30,000 |
Note: The optimal collision energy in this example is 11 eV.
Mandatory Visualization
Diagram of this compound Fragmentation Pathway
References
- 1. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Omeprazole-d3
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Omeprazole-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS/MS analysis.[4] Because it is chemically almost identical to the analyte (Omeprazole), it is expected to behave similarly during sample preparation, chromatography, and ionization.[5] The use of a SIL-IS helps to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, thereby improving the accuracy and precision of the quantification.[5][6]
Q3: Can I still experience matrix effects even when using this compound as an internal standard?
A3: Yes. While this compound can compensate for a significant portion of the matrix effect, it does not guarantee complete elimination of variability.[7] Differences in the degree of ion suppression between the analyte and its SIL-IS can still occur, particularly with high levels of matrix components.[7] This can be due to slight differences in retention times (the "deuterium isotope effect") where the analyte and internal standard do not perfectly co-elute, exposing them to different matrix interferences.[7]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: The most common method is the post-extraction spike experiment.[2] This involves comparing the response of an analyte spiked into a blank, extracted sample matrix to the response of the analyte in a neat solution (e.g., mobile phase).[2] A significant difference in the signal indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q5: What are the primary causes of matrix effects in biological samples like plasma?
A5: The main culprits are endogenous components of the biological matrix. Phospholipids, salts, and proteins are known to cause significant ion suppression.[2] These substances can co-elute with this compound and compete for ionization in the ESI source, alter the droplet formation and evaporation process, or change the physical properties of the spray.[8]
Troubleshooting Guides
Issue 1: Poor reproducibility of results despite using this compound.
| Potential Cause | Troubleshooting Step |
| Differential Matrix Effects | The matrix effect may be impacting Omeprazole and this compound differently. This can happen if they do not perfectly co-elute.[7] Optimize chromatographic conditions to ensure co-elution. |
| High Concentration of Interfering Substances | The concentration of matrix components may be too high for the internal standard to effectively compensate. Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering substances. |
| Variable Matrix Composition | The composition of the matrix can vary between different lots of plasma or between individual patient samples, leading to inconsistent matrix effects.[7] Evaluate matrix effects across multiple sources of blank matrix. |
Issue 2: Significant ion suppression is observed.
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Preparation | The sample preparation method may not be effectively removing interfering matrix components. Protein precipitation alone is often insufficient.[9] Implement a more rigorous clean-up method like SPE or LLE. |
| Co-elution with Phospholipids | Phospholipids from plasma are a common source of ion suppression. Modify the chromatographic gradient to separate this compound from the phospholipid elution zone. Consider using a divert valve to direct the early and late eluting components to waste.[3] |
| Sub-optimal Chromatographic Separation | Poor separation can lead to co-elution of matrix components with the analyte. Optimize the mobile phase, gradient, and column chemistry to improve the separation of this compound from the matrix background. |
Issue 3: Inconsistent recovery of this compound.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | The chosen extraction solvent or SPE cartridge may not be optimal for both Omeprazole and this compound. Evaluate different extraction solvents or SPE sorbents and elution conditions to ensure consistent and high recovery for both compounds. |
| Analyte Instability | Omeprazole can be unstable under certain pH and temperature conditions. Ensure that the pH of the sample and extraction solutions is controlled and that samples are processed promptly and stored appropriately. |
| Binding to Labware | The analyte and internal standard may adsorb to plasticware. Use low-binding tubes and plates, and ensure the reconstitution solvent is strong enough to fully redissolve the extracted analytes. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol allows for the quantitative determination of the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Omeprazole and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., at the MQC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with Omeprazole and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Omeprazole and this compound at the same concentration as Set A before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Interpretation: An IS-Normalized MF close to 1.0 indicates that this compound is effectively compensating for the matrix effect. Values significantly different from 1.0 suggest that the compensation is not adequate.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a common and effective method for reducing matrix effects.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.[6]
-
Add 300 µL of acetonitrile to precipitate proteins.[6]
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to a clean tube.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate or a diethyl ether:dichloromethane mixture).[10]
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[10]
-
Reconstitrate the residue in the mobile phase for injection into the LC-MS/MS system.[10]
Data Presentation
Table 1: Example Matrix Factor and Recovery Data
| Lot # | Analyte MF | IS MF | IS-Normalized MF | Analyte Recovery (%) | IS Recovery (%) |
| 1 | 0.85 | 0.88 | 0.97 | 92.1 | 93.5 |
| 2 | 0.79 | 0.82 | 0.96 | 90.5 | 91.8 |
| 3 | 0.91 | 0.93 | 0.98 | 94.3 | 95.1 |
| 4 | 0.82 | 0.85 | 0.96 | 91.2 | 92.7 |
| 5 | 0.88 | 0.90 | 0.98 | 93.6 | 94.4 |
| 6 | 0.77 | 0.81 | 0.95 | 89.9 | 91.2 |
| Mean | 0.84 | 0.87 | 0.97 | 91.9 | 93.1 |
| %RSD | 6.8 | 5.9 | 1.3 | 1.9 | 1.7 |
Visualizations
Caption: Workflow illustrating the LC-MS/MS analysis and the point of matrix interference.
Caption: A logical troubleshooting guide for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Improving peak shape and resolution for omeprazole and Omeprazole-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of omeprazole and its deuterated internal standard, Omeprazole-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of omeprazole and this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my peaks for omeprazole and/or this compound tailing?
Peak tailing, where the peak is asymmetrical and prolonged on one side, is a common issue.[1] It can be caused by several factors:
-
Secondary Silanol Interactions: Omeprazole is a basic compound and can interact with residual acidic silanol groups on the surface of silica-based columns, leading to tailing.[2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of omeprazole, it can lead to inconsistent ionization and asymmetrical peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[3]
Solutions:
-
Optimize Mobile Phase pH: Operate the mobile phase at a pH that is at least two units away from the analyte's pKa to ensure consistent ionization. For omeprazole, a neutral to slightly alkaline pH (e.g., pH 7.4-7.6) is often used to improve stability and peak shape.[4][5]
-
Use a Modern, End-capped Column: Employing a high-purity, end-capped C8 or C18 column can minimize silanol interactions.[2]
-
Adjust Buffer Concentration: Using a buffer in the mobile phase can help maintain a stable pH and mask residual silanol interactions.[3]
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid column overload.[3]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
Q2: What is causing poor resolution between omeprazole and this compound?
Poor resolution, where the peaks for omeprazole and this compound are not well separated, can compromise the accuracy of quantification.
-
Inadequate Mobile Phase Composition: The type and percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase significantly impact resolution.
-
Suboptimal Column Chemistry: The choice between a C8 and a C18 column can affect the separation of these closely related compounds.
-
High Flow Rate: A flow rate that is too high may not allow for sufficient interaction with the stationary phase, leading to poor separation.
Solutions:
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic modifier in the mobile phase to find the optimal composition for resolution.
-
Evaluate Different Columns: While both C8 and C18 columns can be used, a C18 column generally offers higher retention and may provide better resolution for closely eluting compounds.[2][6][7]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[8]
Q3: My peak shape is inconsistent between injections. What should I check?
Inconsistent peak shapes can be indicative of several issues:
-
Fluctuating Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time, leading to variable peak shapes.
-
Temperature Fluctuations: Changes in column temperature can affect retention times and peak shapes.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
Solutions:
-
Ensure Proper Buffering: Use a buffer of adequate concentration to maintain a stable mobile phase pH.
-
Use a Column Oven: A column oven will ensure a stable and consistent temperature throughout the analysis.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Q4: I'm observing peak fronting. What are the likely causes?
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur.
-
Column Overload: Injecting a very high concentration of the analyte or a large volume can lead to peak fronting.[1]
-
Column Collapse: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.
Solutions:
-
Reduce Sample Concentration/Injection Volume: Similar to troubleshooting tailing, reducing the amount of analyte injected can alleviate fronting caused by overload.
-
Check for Column Voids: If a void is suspected at the column inlet, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for omeprazole analysis?
Omeprazole is an acid-labile drug, meaning it degrades in acidic conditions.[9] Therefore, a neutral to slightly alkaline mobile phase pH is generally recommended to ensure its stability and achieve good peak shape. A pH in the range of 7.3 to 7.6 is commonly used in HPLC methods.[4][10] For LC-MS/MS applications, where acidic conditions are often preferred for ionization, a rapid gradient elution can minimize on-column degradation.
Q2: Which column is best suited for omeprazole and this compound separation, C8 or C18?
Both C8 and C18 reversed-phase columns are suitable for the analysis of omeprazole.[4][5]
-
C18 columns have a longer alkyl chain and are more hydrophobic, which generally leads to longer retention times and potentially better resolution for closely related compounds like omeprazole and its deuterated analog.[2][6][7]
-
C8 columns are less retentive and can provide shorter analysis times.[11] They may also exhibit less peak tailing for basic compounds in some cases.[5]
The choice between a C8 and C18 column will depend on the specific requirements of the method, such as the desired run time and the resolution needed from other matrix components. Modern, high-purity, end-capped columns of either phase are recommended for optimal performance.[2]
Q3: What are the recommended injection volumes and sample concentrations to avoid peak distortion?
To avoid peak distortion due to column overload, it is crucial to keep the injected mass of the analyte within the linear range of the column and detector.
-
Injection Volume: For analytical HPLC, injection volumes typically range from 5 to 20 µL.
-
Sample Concentration: The concentration should be adjusted so that the peak height or area falls within the linear range of the calibration curve. If peak tailing or fronting is observed, diluting the sample is a key troubleshooting step.[3]
Q4: Why is a deuterated internal standard like this compound preferred?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis using mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte (omeprazole). As a result, it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any variability in these steps and leading to more accurate and precise results.
Data Presentation
The following tables summarize the influence of key chromatographic parameters on the analysis of omeprazole.
Table 1: Effect of Mobile Phase pH on Omeprazole Peak Shape
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observations |
| < 5 | > 1.8 | Significant peak tailing and potential for on-column degradation.[9] |
| 6.6 | ~1.8 | Improved peak shape compared to acidic pH, but still some tailing. |
| 7.4 - 7.6 | 1.0 - 1.2 | Symmetrical to near-symmetrical peaks, good stability.[4][5] |
| > 8.0 | < 1.0 (potential for fronting) | Good peak shape, but care must be taken with silica-based columns as high pH can cause degradation of the stationary phase.[4] |
Table 2: Influence of Organic Modifier on Resolution
| Organic Modifier | Percentage (%) | Resolution (Rs) between Omeprazole and Related Compounds | Observations |
| Acetonitrile | 27% (isocratic) | Adequate | Commonly used in pharmacopeial methods.[4] |
| Acetonitrile | 35-65% (gradient) | Good to Excellent | Provides good separation and sharp peaks. |
| Methanol | 30-55% (gradient) | Good | Can be a suitable alternative to acetonitrile, though it may result in different selectivity. |
Experimental Protocols
Below are detailed methodologies for typical HPLC-UV and LC-MS/MS analyses of omeprazole and this compound.
Protocol 1: HPLC-UV Method
This protocol is suitable for the quantification of omeprazole in pharmaceutical dosage forms.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Acetonitrile and phosphate buffer (e.g., 20 mM, pH 7.4) in a ratio of 40:60 (v/v).[5]
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
Ambient or controlled at 25 °C.
-
-
Detection:
-
UV detection at 302 nm.[5]
-
-
Injection Volume:
-
20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of methanol followed by dilution with the mobile phase) to achieve a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for Plasma Samples
This protocol is designed for the sensitive and selective quantification of omeprazole and this compound in biological matrices like plasma.
-
Chromatographic System:
-
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
-
Column:
-
C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]
-
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
-
Flow Rate:
-
0.4 mL/min.
-
-
Column Temperature:
-
40 °C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Omeprazole: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 346.1 -> 198.0).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Injection Volume:
-
5-10 µL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key workflows.
Caption: Troubleshooting workflow for common peak shape issues.
Caption: A typical experimental workflow for omeprazole analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Archive:: American Journal of Chemical Engineering:: Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Omeprazole-d3
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the extraction of Omeprazole-d3 from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low recovery of this compound in our solid-phase extraction (SPE) procedure. What are the likely causes?
A1: Poor recovery of this compound during SPE can stem from several factors, primarily related to the compound's chemical properties. Omeprazole is a weak base that is unstable in acidic conditions.[1][2][3] Here are the most common causes and their solutions:
-
Inappropriate pH of the Sample: Omeprazole is prone to degradation at a pH below 7.4 and is most stable at a pH of 11.[1][3] For reversed-phase SPE, ensure your sample's pH is adjusted to be at least 2 units above its pKa to keep it in a neutral, hydrophobic state, which enhances its retention on the sorbent.[4]
-
Incorrect SPE Sorbent: If using a reversed-phase sorbent (like C18), ensure it has adequate capacity for your sample volume. For complex matrices, consider a polymeric sorbent for better retention.[4] If employing ion-exchange SPE, confirm that the sorbent's charge is appropriate for the pH-adjusted charge of this compound.[4]
-
Wash Solvent is Too Strong: The organic content in your wash solvent might be too high, causing premature elution of the analyte.[4] Try reducing the percentage of the organic solvent in the wash step.
-
Inadequate Elution Solvent: Your elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the elution solvent's strength or volume incrementally.[4]
-
Sorbent Bed Drying Out: Allowing the SPE sorbent to dry out before loading the sample can lead to inconsistent and poor recovery.[4] Ensure the sorbent bed remains conditioned throughout the loading process.
Q2: Our liquid-liquid extraction (LLE) protocol for this compound is yielding inconsistent and low recovery. How can we improve this?
A2: Inconsistent and low recovery in LLE is often related to pH, solvent choice, and procedural inconsistencies.
-
Suboptimal Sample pH: As with SPE, the pH of the aqueous sample is critical. Adjust the sample pH to be basic (e.g., pH > 9) to neutralize the this compound molecule, thereby increasing its partitioning into the organic solvent.[4]
-
Inappropriate Extraction Solvent: The polarity of your extraction solvent plays a key role. Experiment with solvents of varying polarities such as methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate.[4][5] A mixture of solvents can also be effective.[4]
-
Emulsion Formation: Vigorous shaking can lead to the formation of emulsions between the aqueous and organic layers, trapping the analyte.[4] To mitigate this, use gentle rocking or swirling for mixing. If an emulsion forms, centrifugation at a higher speed or for a longer duration, or the addition of salt ("salting out") to the aqueous phase can help break it.[4]
-
Incomplete Evaporation or Reconstitution: After extraction, ensure the organic solvent is completely evaporated under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5] Following evaporation, vortex the sample thoroughly during reconstitution to ensure the analyte is fully dissolved in the reconstitution solvent.[4][5]
Q3: Could the stability of this compound itself be the reason for poor recovery?
A3: Yes, the inherent instability of Omeprazole under certain conditions is a significant factor.
-
Acidic Degradation: Omeprazole rapidly degrades in acidic environments.[2][6] Ensure that all solutions and buffers used during extraction are at a neutral or, preferably, alkaline pH.
-
Temperature and Light Sensitivity: Omeprazole is sensitive to heat and light.[7][8] Perform extraction steps at controlled room temperature or on ice, and protect samples from direct light, especially if they will be processed over an extended period.
-
Storage Conditions: For long-term stability, this compound should be stored at -20°C.[9] Improper storage can lead to degradation before the experiment even begins.
Comparative Data on Extraction Parameters
The following table summarizes key parameters and their impact on Omeprazole recovery, based on established principles and literature. Actual recovery rates should be determined experimentally.
| Parameter | Condition | Expected Impact on Recovery | Rationale |
| Sample pH | Acidic (pH < 7) | Very Low | Omeprazole is highly unstable and degrades rapidly in acidic conditions.[2][6] |
| Neutral (pH 7-8) | Moderate | Stability is improved, but for optimal extraction, a more basic pH is recommended.[3] | |
| Basic (pH > 9) | High | In its neutral form, Omeprazole is more hydrophobic, leading to better partitioning into organic solvents (LLE) and retention on reversed-phase sorbents (SPE).[4] | |
| LLE Solvent | Dichloromethane | Moderate to High | A common solvent for extracting basic compounds. |
| Ethyl Acetate | Moderate to High | Another effective solvent for Omeprazole extraction.[4] | |
| Methyl Tert-Butyl Ether (MTBE) | High | Often recommended for its clean extracts and good recovery of Omeprazole.[5] | |
| SPE Elution Solvent | 5% Methanol in Water | Low | Typically used as a wash solvent; too weak for efficient elution.[5] |
| Methanol | High | A common and effective elution solvent for Omeprazole from reversed-phase sorbents.[5] | |
| Acetonitrile | High | Another suitable elution solvent for reversed-phase SPE.[5] |
Recommended Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general guideline. Optimization may be required for specific matrices and analytical instrumentation.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound).
-
Add 100 µL of 50 mM ammonium formate solution to adjust the pH.[5] Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1 mL/min.[5]
-
-
Washing:
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.[5]
-
-
Evaporation and Reconstitution:
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography (1995) | Mary Mathew | 99 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Erroneous formulation of delayed-release omeprazole capsules: alert for importing countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Calibration curve issues in omeprazole quantification with Omeprazole-d3
Welcome to the technical support center for omeprazole quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the bioanalysis of omeprazole using its deuterated internal standard, Omeprazole-d3.
Troubleshooting Guides
This section addresses specific problems you may encounter with your calibration curve during omeprazole quantification.
Question: Why is my calibration curve for omeprazole non-linear, particularly at higher concentrations?
Answer:
Non-linearity in calibration curves, especially at the upper end, is a common issue in LC-MS/MS analysis.[1][2] Several factors can contribute to this phenomenon.
Potential Causes and Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.[2]
-
Solution: Reduce the sample concentration by diluting the upper calibration standards or decrease the injection volume. You can also try to reduce the instrument's sensitivity by adjusting parameters like the detector gain.[2]
-
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of omeprazole and/or this compound in the MS source, leading to inconsistent analyte response.[1][2][3]
-
Competition for Ionization: At high concentrations, omeprazole and this compound may compete for ionization, which can lead to a non-proportional response.[6]
-
Solution: Ensure the concentration of the internal standard is appropriate and consistent across all samples. The internal standard peak area should be monitored across the calibration curve; a significant decrease at higher analyte concentrations can indicate competition.[6]
-
-
Formation of Adducts or Multimers: At high concentrations, omeprazole may form dimers or other adducts, which are not monitored, leading to a loss of signal for the target ion.[1]
-
Solution: Optimize the mobile phase composition and MS source conditions (e.g., temperature, gas flows) to minimize the formation of adducts.
-
Question: I'm observing poor sensitivity and a high lower limit of quantification (LLOQ). What can I do?
Answer:
Low sensitivity can be a significant hurdle in quantifying low levels of omeprazole, especially in pharmacokinetic studies.
Potential Causes and Solutions:
-
Inefficient Sample Preparation: Poor extraction recovery of omeprazole from the biological matrix will result in less analyte reaching the instrument. Omeprazole is known to be unstable in acidic conditions.[7]
-
Suboptimal LC-MS/MS Parameters: The chromatographic conditions and mass spectrometer settings may not be optimized for omeprazole.
-
Solution:
-
Chromatography: Ensure the analytical column provides good retention and peak shape for omeprazole. A C18 column is commonly used.[10][11] The mobile phase composition, particularly the pH, should be optimized.[9][11]
-
Mass Spectrometry: Perform tuning and optimization of the MS parameters for omeprazole and this compound, including precursor and product ion selection (MRM transitions), collision energy, and source parameters.[9][12]
-
-
-
Matrix Effects: Ion suppression is a common cause of reduced sensitivity.[3]
-
Solution: As mentioned previously, improve sample cleanup, dilute the sample, or use a more robust chromatographic method to separate omeprazole from interfering matrix components.
-
Question: My calibration curve is showing a high degree of variability and poor precision. What are the likely causes?
Answer:
Inconsistent results can undermine the reliability of your quantitative data.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in manual sample preparation steps can introduce significant error.
-
Solution: Use calibrated pipettes and ensure consistent timing and technique for each step (e.g., vortexing, centrifugation). Consider automating the sample preparation process if possible.
-
-
Omeprazole Instability: Omeprazole is unstable in acidic environments and can degrade in certain solvents or under specific storage conditions.[7][13][14]
-
Solution: Ensure all solutions are prepared fresh and that the pH is controlled throughout the sample preparation and analysis process. Evaluate the stability of omeprazole in your matrix and solvents under your experimental conditions (e.g., bench-top, freeze-thaw, long-term storage).[15]
-
-
Instrumental Variability: Fluctuations in the LC-MS/MS system can lead to inconsistent responses.
-
Solution: Ensure the system is properly equilibrated before analysis. Monitor system suitability by injecting a standard sample periodically throughout the analytical run.
-
Question: I suspect isotopic contribution from omeprazole to the this compound signal. How can I confirm and mitigate this?
Answer:
Isotopic contribution, or "cross-talk," can occur when the natural isotopes of the analyte contribute to the signal of the stable isotope-labeled internal standard.[16] This is more pronounced for compounds containing elements with significant natural isotopes, like sulfur in omeprazole.[16][17]
Potential Causes and Solutions:
-
Natural Isotope Abundance: The M+3 isotope of omeprazole can have a signal at the same m/z as this compound, especially at high omeprazole concentrations.[16]
-
Solution:
-
Check for Contribution: Analyze a high concentration standard of omeprazole without any internal standard and monitor the MRM transition for this compound. A detectable signal indicates isotopic contribution.
-
Increase Internal Standard Concentration: Increasing the concentration of this compound can minimize the relative contribution from the analyte's isotopes.[17]
-
Use a Non-linear Calibration Model: A quadratic regression model may provide a better fit for the calibration curve when isotopic interference is present.[16][18]
-
Monitor a Different Isotope: If possible, monitor a less abundant isotope of the internal standard that does not have interference from the analyte.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range and LLOQ for omeprazole quantification in human plasma?
A1: Based on published methods, a typical linear range for omeprazole in human plasma is from 1.0 ng/mL to 2000 ng/mL.[8] The lower limit of quantification (LLOQ) is often in the range of 0.05 to 5 ng/mL.[9][15]
Q2: What are the common MRM transitions for omeprazole and this compound?
A2: Common MRM transitions are:
-
This compound: The precursor ion would be m/z 349.1 (or 349.2), and the product ion would typically be the same as omeprazole (m/z 198.1) or a similar fragment.
Q3: What are the acceptable criteria for a calibration curve?
A3: According to FDA guidelines for bioanalytical method validation, the correlation coefficient (r²) should be ≥ 0.99.[15] The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[15]
Q4: How can I assess the stability of omeprazole in my samples?
A4: Stability should be evaluated under various conditions:
-
Short-term (bench-top) stability: Leaving samples at room temperature for a defined period.
-
Long-term stability: Storing samples at the intended storage temperature (e.g., -80°C) for an extended period.
-
Freeze-thaw stability: Subjecting samples to multiple freeze-thaw cycles. The concentration of omeprazole in these samples is then compared to that of freshly prepared samples.[15]
Experimental Protocols
A representative experimental protocol for the quantification of omeprazole in human plasma is summarized below. This is a composite of commonly used methodologies.[8][9][10][12][19]
1. Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Dissolve 10 mg of omeprazole in 10 mL of methanol.[15]
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution with the same diluent.[15]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[20]
-
Add 20 µL of the this compound working solution.[20]
-
Add 300 µL of acetonitrile or 600 µL of ethyl acetate to precipitate plasma proteins and extract the analyte.[19][20]
-
Vortex the mixture for 1 minute.[20]
-
Centrifuge at 13,000 rpm for 10 minutes.[20]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[12]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[10]
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[21]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[21]
-
Flow Rate: 0.4 mL/min[21]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode[9][10]
-
MRM Transitions:
-
Omeprazole: 346.1 -> 198.1
-
This compound: 349.1 -> 198.1
-
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Omeprazole Quantification
| Parameter | Typical Value |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Omeprazole MRM | 346.1 -> 198.1 |
| This compound MRM | 349.1 -> 198.1 |
Table 2: Representative Calibration Curve Performance
| Parameter | Typical Value/Range |
| Linearity Range (ng/mL) | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ (ng/mL) | 1.0 |
| Accuracy at LLOQ (%) | 80 - 120 |
| Precision at LLOQ (%RSD) | < 20 |
| Accuracy at other levels (%) | 85 - 115 |
| Precision at other levels (%RSD) | < 15 |
Visualizations
Caption: Experimental workflow for omeprazole quantification.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. why internal standards? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing carryover in HPLC systems for Omeprazole-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover in HPLC systems for Omeprazole-d3 analysis.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common carryover issues encountered during the HPLC analysis of this compound.
Issue: Carryover of this compound is observed in blank injections following a high-concentration sample.
Question: I am seeing a peak corresponding to this compound in my blank injection immediately after running a high-concentration standard. How can I troubleshoot and eliminate this carryover?
Answer:
Carryover in HPLC, the appearance of an analyte from a previous injection in a subsequent run, is a common issue that can compromise the accuracy of quantitative analysis.[1][2] For this compound, a systematic approach is necessary to identify the source of the carryover and implement an effective solution.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed peak is indeed carryover and to quantify its extent.
-
Experimental Protocol:
-
Inject the highest concentration standard of your calibration curve.
-
Immediately follow with a series of at least three blank injections (using your mobile phase or sample diluent).[3]
-
Monitor the peak area of this compound in each blank injection.
-
-
Interpretation:
-
Decreasing Peak Area: If the peak area of this compound decreases with each subsequent blank injection, it is indicative of carryover from the preceding high-concentration sample.[4]
-
Constant Peak Area: If the peak area remains relatively constant across all blank injections, this suggests a contamination issue with your blank solvent, mobile phase, or system, rather than carryover from a specific injection.[3]
-
Step 2: Isolate the Source of Carryover
Carryover can originate from various components of the HPLC system, with the injector often being a primary contributor.[5][6] The column and other parts of the flow path can also be sources.[7]
-
Experimental Workflow for Source Isolation:
Step 3: Implement Corrective Actions
Based on the isolated source, specific actions can be taken to mitigate the carryover.
-
If the Injector/Autosampler is the Source:
-
Optimize the Needle Wash: The composition of the wash solvent is critical.[8] For Omeprazole, which has a pKa of 8.8, a basic wash solvent is more effective.[8]
-
Recommended Wash Solvents: A wash solvent containing ammonium hydroxide can be effective for cleaning the injector.[8] Consider using a sequence of washes with different solvents to remove a broader range of contaminants.
-
Increase Wash Volume and Time: Ensure the wash volume is sufficient to thoroughly rinse the needle and injection port. Increasing the duration of the needle wash can also be beneficial.
-
-
Inspect and Replace Consumables: Worn injector parts, particularly the rotor seal, are a common cause of carryover.[3][6] Regularly inspect and replace these components as part of your preventative maintenance schedule.
-
-
If the Column is the Source:
-
Implement a Stronger Column Wash: After each analytical run, incorporate a column wash step using a solvent stronger than your mobile phase.[6][9] For reversed-phase columns, this could involve flushing with 100% acetonitrile or isopropanol.[10]
-
Perform a Double Gradient: To confirm column-related carryover, you can run a second gradient immediately after the first without an injection. If a peak for this compound appears in the second gradient, it indicates that the compound was retained on the column.[4]
-
Consider Column Chemistry: If carryover persists, this compound may have strong interactions with the stationary phase. Experimenting with a different column chemistry might be necessary.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for this compound analysis?
A1: The acceptable level of carryover depends on the sensitivity of your assay and regulatory requirements. A common guideline for bioanalytical methods is that the carryover in a blank injection following the highest concentration standard should be no more than 20% of the response of the lower limit of quantification (LLOQ).[8] For highly sensitive methods, the required carryover can be much lower, often below 0.1% of the analyte signal in the preceding injection.[1]
| Parameter | Guideline | Reference |
| General Bioanalytical Methods | ≤ 20% of LLOQ | [8] |
| Trace-Level Analysis | < 0.1% of analyte signal | [1] |
| High Dynamic Range (4 orders of magnitude) | < 0.002% | [8] |
Q2: What are the best wash solvents for minimizing this compound carryover?
A2: The choice of wash solvent is critical and should be tailored to the analyte's properties.[8] Since Omeprazole is a weak base, alkaline wash solutions are generally more effective at preventing it from adsorbing to surfaces in the flow path.[8][11]
| Wash Solvent Composition | Rationale | Reference |
| Mobile Phase with Ammonium Hydroxide | Increases the pH, making Omeprazole less likely to adsorb to surfaces. Also improves ionization efficiency. | [8][11] |
| High Organic Content (e.g., 80-100% Acetonitrile or Methanol) | Effectively removes strongly retained, non-polar residues. | |
| Multi-Solvent Wash Sequence | A sequence of washes (e.g., strong organic, aqueous, then initial mobile phase) can remove a wider range of contaminants. | [12] |
Q3: Can the mobile phase composition affect carryover?
A3: Yes, the mobile phase can significantly impact carryover. For Omeprazole analysis, incorporating a basic modifier like ammonium hydroxide into the mobile phase has been shown to reduce system carryover and improve peak symmetry.[8][11] This is because the basic pH helps to keep Omeprazole in a less retentive state, preventing its accumulation on the column and in the system.
Q4: How does the autosampler design influence carryover?
A4: Modern autosamplers are designed to minimize carryover. For instance, flow-through needle (FTN) designs, where the inside of the needle is washed by the mobile phase during the analysis, can be very effective.[8] The key is to ensure that both the interior and exterior of the needle are adequately cleaned between injections. Understanding the specific design of your autosampler and following the manufacturer's recommendations for cleaning and maintenance is crucial.[2]
Q5: What is the logical process for troubleshooting unexpected peaks?
A5: When an unexpected peak appears, it's important to determine if it's due to carryover or contamination. The following decision tree can guide your troubleshooting process.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Carryover problems - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 11. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stability of Omeprazole-d3 in different biological matrices and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Omeprazole-d3 in various biological matrices and storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices like plasma, serum, and urine?
Direct stability data for this compound in biological matrices is not extensively published. However, this compound is a deuterated analog of Omeprazole, with deuterium atoms replacing hydrogen atoms on the methoxy group. This substitution is not at a site typically involved in chemical degradation. Therefore, the chemical stability of this compound is expected to be very similar to that of Omeprazole. Extensive studies on Omeprazole's stability provide a strong basis for handling and storing this compound samples.
Q2: How does pH affect the stability of this compound in aqueous solutions and biological samples?
Omeprazole is known to be highly pH-dependent, and the same is expected for this compound.
-
Acidic Conditions (pH < 7.0): Omeprazole undergoes rapid degradation in acidic environments.[1][2][3] At a pH below 4, the half-life can be less than 10 minutes.[1] In aqueous solutions with a pH between 2.2 and 4.7, omeprazole degrades completely in less than 4 hours.[1] This instability is critical when working with gastric fluid or improperly buffered plasma/serum samples.
-
Neutral Conditions (pH ≈ 7.0): At a neutral pH, omeprazole is relatively stable. For example, it has been reported to be stable at pH 7.5 for 24 hours.[1]
-
Alkaline Conditions (pH > 7.8): The stability of omeprazole increases significantly in alkaline conditions.[2] The maximum stability is observed at a pH of 11.[1]
Q3: What are the recommended storage temperatures for plasma, serum, and urine samples containing this compound?
Based on the stability data for omeprazole, the following storage conditions are recommended for biological samples containing this compound to minimize degradation:
-
Room Temperature (22-25°C): Omeprazole in a sodium bicarbonate oral suspension was stable for up to 14 days at 22°C.[4] However, for long-term storage of biological samples, refrigeration or freezing is strongly recommended.
-
Refrigerated (4°C): In an oral suspension, omeprazole was stable for up to 45 days at 4°C.[4] Another study found that an omeprazole suspension was stable for at least 150 days at 4°C.[2]
-
Frozen (-20°C to -80°C): Long-term stability is best achieved at frozen temperatures. A related deuterated compound, 4-Desmethoxy this compound, was found to be stable in plasma for 30 days at -80°C.[5]
Q4: How many freeze-thaw cycles can samples containing this compound withstand?
While specific data for this compound is limited, a study on a similar deuterated compound, 4-Desmethoxy this compound, in plasma showed it to be stable for at least three freeze-thaw cycles.[5] It is good laboratory practice to minimize the number of freeze-thaw cycles. If multiple aliquots are not possible, it is advisable to validate the stability for the expected number of cycles in your specific matrix.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound in samples. | Degradation due to acidic pH. | Ensure samples are collected and stored in tubes containing an appropriate anticoagulant and buffer to maintain a pH above 7.0. For urine samples, consider pH adjustment immediately after collection. |
| Degradation due to improper storage temperature. | Always store samples at or below -20°C for long-term storage. For short-term storage, use 4°C. Avoid prolonged exposure to room temperature. | |
| Exposure to light. | Omeprazole is sensitive to light.[6][7] Store samples in amber tubes or protect them from light during handling and storage. | |
| Inconsistent results between aliquots of the same sample. | Incomplete thawing and mixing. | Ensure samples are completely thawed and thoroughly but gently mixed before taking an aliquot for analysis. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample. | |
| Presence of unexpected peaks in the chromatogram. | Degradation of this compound. | Review sample handling and storage procedures to minimize degradation. The degradation of omeprazole can lead to the formation of several products.[8][9][10] |
Quantitative Data Summary
The following tables summarize the stability of omeprazole under various conditions. This data can be used as a proxy for the expected stability of this compound.
Table 1: pH-Dependent Stability of Omeprazole
| pH | Temperature | Half-life/Stability |
| < 4 | Not Specified | < 10 minutes |
| 5.0 | 25°C | 43 minutes |
| 6.5 | Not Specified | 18 hours |
| 7.5 | Not Specified | Stable for 24 hours |
| 10.0 | 25°C | 2.8 months |
| 11.0 | Not Specified | Maximum stability |
Table 2: Storage Stability of Omeprazole Formulations
| Formulation | Storage Temperature | Duration of Stability (>90% concentration) |
| Oral Suspension (in Sodium Bicarbonate) | 22°C | 14 days |
| Oral Suspension (in Sodium Bicarbonate) | 4°C | 45 days |
| Oral Suspension (Formulation A) | 25°C | 14 days |
| Oral Suspension (Formulation A) | 4°C | 150 days |
| Oral Suspension (Formulation B) | 4°C | 90 days |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
-
Sample Preparation: Spike a pool of blank human plasma with a known concentration of this compound. Aliquot the spiked plasma into multiple polypropylene tubes.
-
Baseline Analysis: Analyze a set of aliquots immediately (without freezing) to establish the baseline concentration (T0).
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
Thaw a set of aliquots completely at room temperature.
-
Refreeze the same aliquots at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Sample Analysis: After the final thaw of each cycle, analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Evaluation of Long-Term Stability of this compound in Human Serum at -80°C
-
Sample Preparation: Spike a pool of blank human serum with a known concentration of this compound. Aliquot the spiked serum into multiple polypropylene tubes.
-
Baseline Analysis: Analyze a set of aliquots immediately to determine the T0 concentration.
-
Long-Term Storage: Store the remaining aliquots at -80°C.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored aliquots.
-
Sample Analysis: Thaw the samples and analyze them using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of this compound at each time point to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Survey of the Stability of Omeprazole Products from 13 Countries | Semantic Scholar [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Selecting the appropriate LC column for Omeprazole-d3 separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of Omeprazole and its deuterated analog, Omeprazole-d3, are critical for accurate pharmacokinetic and bioequivalence studies. This technical support center provides troubleshooting guidance and frequently asked questions to ensure robust and reliable liquid chromatography (LC) method development for this application.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when developing an LC method for this compound?
The main consideration is the intended use of this compound. In most applications, this compound serves as an internal standard for the quantification of Omeprazole using mass spectrometry (MS). In this context, the primary goal is not necessarily baseline chromatographic separation of the two compounds, as they are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. The objective is to achieve a robust, reproducible, and sharp peak shape for both analytes, ensuring they elute in a region free from matrix interference.
Q2: Which type of LC column is most suitable for the analysis of Omeprazole and this compound?
Reversed-phase columns are the industry standard for the analysis of Omeprazole and its analogs. C18 columns are the most common choice, offering a good balance of hydrophobicity and retention for these compounds.
Q3: Are there specific C18 columns that are recommended?
Several modern reversed-phase columns have demonstrated excellent performance for Omeprazole analysis. Columns with core-shell particles, such as Poroshell and CORTECS, can provide higher efficiency and resolution at lower backpressures compared to fully porous particle columns.[1] For standard HPLC applications, columns like Novapak C18 and Thermo Accucore C-18 have also been successfully used.[2][3]
Q4: What if I need to separate Omeprazole from its enantiomers in the same run?
If the analytical method requires the chiral separation of Omeprazole's enantiomers ((S)- and (R)-Omeprazole) in addition to quantifying the drug using its deuterated internal standard, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as CHIRALPAK® and CHIRALCEL®, are widely used for this purpose.[4][5][6] However, it's important to note that the mobile phases used for chiral separations (often normal-phase or polar organic) may differ significantly from those used in standard reversed-phase methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the silica support. - Inappropriate mobile phase pH. - Column overload. | - Use a modern, end-capped C18 column with low silanol activity. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Omeprazole (pKa1 ≈ 4.0, pKa2 ≈ 8.8). A slightly basic pH (e.g., pH 7.4-9.0) often yields better peak shape.[2][3] - Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Unstable column temperature. - Column degradation. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature.[1] - Use a guard column and ensure the mobile phase pH is within the column's recommended operating range. |
| Co-elution with Matrix Components | - Insufficient chromatographic resolution from endogenous plasma/sample components. | - Optimize the mobile phase gradient to increase separation. - Employ a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interferences. |
| Low Signal Intensity (MS Detection) | - Poor ionization of Omeprazole. - Ion suppression from the mobile phase or matrix components. | - Use a mobile phase additive that promotes ionization, such as formic acid or ammonium formate for positive ion mode. - Optimize the chromatographic separation to move the analyte peak away from regions of significant ion suppression. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the LC analysis of Omeprazole. Given that this compound is used as an internal standard, these conditions are directly applicable.
| Parameter | C18 Reversed-Phase Methods | Chiral Separation Methods |
| Column Type | C18 (e.g., Novapak, CORTECS, Poroshell, Accucore)[1][2][3] | Polysaccharide-based (e.g., CHIRALPAK AD, CHIRALCEL OD-H)[5][7] |
| Column Dimensions | 50-150 mm length, 2.1-4.6 mm I.D.[2][3] | 150-250 mm length, 4.6 mm I.D.[5][7] |
| Particle Size | 1.7 - 5 µm[2][3] | 5 - 10 µm[5] |
| Mobile Phase | Acetonitrile or Methanol with a buffer (e.g., Phosphate, Ammonium Bicarbonate)[2][8][9] | Hexane/Ethanol or Hexane/Isopropanol with additives[5][6] |
| pH Range | Typically 7.4 - 9.0 for improved peak shape[2][3] | Not applicable (non-aqueous) |
| Flow Rate | 0.2 - 1.2 mL/min[2] | 0.5 - 1.0 mL/min[5] |
| Detection | UV (302 nm) or MS/MS[1][2][5] | UV (302 nm)[5] |
| Retention Time (Omeprazole) | Varies with method (e.g., ~7.7 min)[2] | Varies with enantiomer and method |
Experimental Protocol: Reversed-Phase LC-MS/MS Method
This protocol outlines a typical method for the quantification of Omeprazole in a biological matrix using this compound as an internal standard.
1. Materials and Reagents
-
Omeprazole and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium bicarbonate
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., plasma)
2. Chromatographic Conditions
-
Column: C18, 2.6 µm, 50 x 4.6 mm (e.g., Thermo Accucore C18)[3]
-
Mobile Phase A: 0.08 M glycine buffer pH 9.0: acetonitrile (95:05 v/v)[3]
-
Mobile Phase B: Acetonitrile: methanol (65:35 v/v)[3]
-
Gradient: (Example) 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B)
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL
-
Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
4. Data Analysis
-
Monitor the specific m/z transitions for Omeprazole and this compound.
-
Construct a calibration curve by plotting the peak area ratio of Omeprazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of Omeprazole in the unknown samples from the calibration curve.
Logical Workflow for LC Column Selection
Caption: Workflow for selecting the appropriate LC column for Omeprazole analysis.
References
- 1. Ultra high performance liquid chromatography method development for separation of omeprazole and related substances on core-shell columns using a Quality by Design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation in HPLC of omeprazole enantiomers | PPTX [slideshare.net]
- 8. Separation of Omeprazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Reversed-phase high performance liquid chromatographic method for the determination of lansoprazole, omeprazole and pantoprazole sodium sesquihydrate in presence of their Acid-induced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Omeprazole Utilizing Omeprazole-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and clinical studies. This guide provides a comprehensive comparison of bioanalytical method validation for the proton pump inhibitor omeprazole, with a focus on the use of its deuterated analog, Omeprazole-d3, as an internal standard, alongside other commonly used alternatives.
This document outlines the performance characteristics of various methods, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for each method are provided to ensure reproducibility.
The Gold Standard: this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] Due to their near-identical physicochemical properties to the analyte, stable isotope-labeled standards co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to highly accurate and precise quantification.[1]
Alternative Internal Standards: A Comparative Overview
While this compound offers significant advantages, other compounds have been successfully employed as internal standards in omeprazole bioanalysis. This guide compares the performance of methods using Lansoprazole and Tolbutamide as alternative internal standards. Lansoprazole, another proton pump inhibitor, is a structural analog of omeprazole, while Tolbutamide is a structurally unrelated compound.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key validation parameters for bioanalytical methods of omeprazole using this compound, Lansoprazole, and Tolbutamide as internal standards. The data presented is a compilation of results from various validated methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1 - 1000[2] | > 0.99[2] | 1.0[2] |
| Lansoprazole | 5.224 - 2040.832 | > 0.99 | 5.224 |
| Tolbutamide | 1.0 - 2000[3] | > 0.99[3] | 1.0[3] |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | Low | 3 | Within ±10%[2] | < 10%[2] |
| Medium | 500 | Within ±10%[2] | < 10%[2] | |
| High | 800 | Within ±10%[2] | < 10%[2] | |
| Lansoprazole | LLOQ | 5.224 | ± 20% | < 20% |
| Low | 15 | Within ±15% | < 15% | |
| Medium | 800 | Within ±15% | < 15% | |
| High | 1600 | Within ±15% | < 15% | |
| Tolbutamide | Low | 3 | 86.0 - 114.4[3] | < 15[4] |
| Medium | 800 | 86.0 - 114.4[3] | < 15[4] | |
| High | 1600 | 86.0 - 114.4[3] | < 15[4] |
Table 3: Recovery, Matrix Effect, and Stability
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect | Stability |
| This compound | Consistent and Reproducible | Consistent and Reproducible | Minimal | Stable under various conditions (freeze-thaw, short-term, long-term) |
| Lansoprazole | 80.1 | 88.8 | No significant effect observed | Stable for at least 24h at room temp and after 3 freeze-thaw cycles.[5] |
| Tolbutamide | Good[4] | Good[4] | No significant effect observed[4] | Stable under routine laboratory conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent typical procedures and may require optimization for specific laboratory conditions.
Method 1: Omeprazole with this compound Internal Standard
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of this compound working solution.[4]
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.[4]
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[4]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min[4]
-
Ionization: Electrospray Ionization (ESI), Positive Mode[4]
-
MRM Transitions: Omeprazole: m/z 346.1 → 198.1; this compound: m/z 349.1 → 198.1[2]
Method 2: Omeprazole with Lansoprazole Internal Standard
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 10 µL of Lansoprazole working solution.
-
Add 2 mL of tertiary butyl methyl ether (TBME) and vortex.
-
Centrifuge to separate the layers.
-
Transfer the organic layer, evaporate to dryness, and reconstitute in mobile phase.
LC-MS/MS Conditions:
-
Column: C18 column (e.g., Purospher Star, 5µ, 100 x 4.6mm)
-
Mobile Phase: Isocratic elution with 5mM ammonium bicarbonate buffer (pH 8.0) and acetonitrile (3:7 v/v).
-
Flow Rate: 1.0 mL/min
-
Ionization: ESI, Positive Mode
-
MRM Transitions: Omeprazole: m/z 346.18 → 198.1; Lansoprazole: m/z 369.97 → 252.0
Method 3: Omeprazole with Tolbutamide Internal Standard
Sample Preparation (Liquid-Liquid Extraction):
-
To 180 µL of plasma, add the Tolbutamide internal standard solution.
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer and mix with acetonitrile before injection.
LC-MS/MS Conditions:
-
Column: C8 column (e.g., Cosmosil, 50 x 4.6mm, 5µm)
-
Mobile Phase: Isocratic elution with methanol and water (containing 0.5% formic acid) (8:2 v/v).
-
Flow Rate: 0.6 mL/min
-
Ionization: ESI, Positive Mode
-
MRM Transitions: Omeprazole: m/z 346.00 → 198.10; Tolbutamide: m/z 269.00 → 170.10[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation of omeprazole.
Caption: A generalized workflow for the bioanalytical method validation of omeprazole.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for omeprazole. The use of a stable isotope-labeled internal standard like this compound generally provides the highest level of accuracy and precision by effectively compensating for variability during sample processing and analysis.[1] However, alternative internal standards such as Lansoprazole and Tolbutamide can also be employed to develop validated methods that meet regulatory requirements, offering viable options depending on the specific needs and resources of the laboratory. Careful consideration of the validation parameters outlined in this guide will enable researchers to select and implement the most appropriate method for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of tolbutamide, omeprazole, midazolam and dextromethorphan in human plasma by LC-MS/MS--a high throughput approach to evaluate drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. jyoungpharm.org [jyoungpharm.org]
A Comparative Guide to Internal Standards for Omeprazole Analysis: Omeprazole-d3 vs. Alternatives
In the quantitative bioanalysis of omeprazole, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal internal standard should closely mimic the analyte's behavior throughout sample preparation, chromatography, and ionization to compensate for any variability.[1] This guide provides a detailed comparison between the deuterated internal standard, Omeprazole-d3, and other commonly used non-deuterated analogues.
The use of a stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in bioanalytical method development.[2] Its physicochemical properties are nearly identical to omeprazole, ensuring it behaves similarly during extraction and analysis, which minimizes variability and enhances data quality.[2] Non-deuterated structural analogues, such as Lansoprazole, have also been successfully used for the quantification of omeprazole.[3][4]
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of this compound compared to a common non-deuterated alternative, Lansoprazole, based on data from various bioanalytical method validation studies.
| Performance Parameter | Deuterated IS (this compound) | Non-Deuterated IS (Lansoprazole) |
| Linearity Range (ng/mL) | 1.0 - 2000 | 5.016 - 4013.028 |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 5.016 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Mean Recovery (%) | 83.62 - 87.54 | 84.27 - 87.54 |
Note: The data for the deuterated standard is representative of expected performance, while the data for Lansoprazole is derived from specific studies.[1][2][5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of omeprazole in human plasma using an internal standard with LC-MS/MS.
Caption: Bioanalytical workflow for omeprazole quantification.
Detailed Experimental Protocol
This protocol is a composite of methodologies reported in various studies for the quantification of omeprazole in human plasma using an internal standard.[1][6]
1. Preparation of Stock and Working Solutions:
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.[2]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of either this compound or Lansoprazole in methanol.[1][2]
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[1]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 180 µL of human plasma in a microcentrifuge tube, add the internal standard solution.[6]
-
Add 600 µL of ethyl acetate and vortex for 5 minutes to ensure thorough mixing.[6]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer to a clean tube.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A UHPLC system such as a NEXERA or equivalent is typically used.[6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm particle size) is commonly employed.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (containing 0.5% formic acid) in a ratio of 8:2 is often used.[3]
-
Injection Volume: 25 µL of the processed sample is injected.[3]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions for omeprazole (m/z 346 to 198) and this compound (m/z 349 to 198) are monitored.[7]
4. Method Validation:
The analytical method should be validated according to regulatory guidelines (e.g., FDA-GLP) for parameters including:[3][4]
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of omeprazole and the internal standard.[3][5]
-
Linearity: Determined by constructing a calibration curve from at least six to eight non-zero standards.[2]
-
Accuracy and Precision: Evaluated by analyzing replicate QC samples at low, medium, and high concentrations on different days.[2][3]
-
Recovery: The extraction efficiency of omeprazole and the internal standard from the biological matrix is determined by comparing the peak areas of extracted samples to those of unextracted standards.[2][3]
-
Stability: The stability of omeprazole in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage) is assessed.[3]
References
Inter-laboratory Comparison for the Quantification of Omeprazole Using Omeprazole-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Synthesis of Performance Across Laboratories
The following tables summarize the quantitative performance data from various validated bioanalytical methods for omeprazole quantification. This "hypothetical" inter-laboratory comparison is based on the compilation of data from independent studies to illustrate the typical performance characteristics of the assay.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with Omeprazole-d3 (or analogue) (Expected) | Method with Lansoprazole[2][3] | Method with Tolbutamide[2] |
| Linearity Range (ng/mL) | 1.5 - 2000[2][4] | 5.016 - 4013.028[2][5] | 1.0 - 2000[2] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99[2][5] | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5[2][4] | 5.016[2][5] | 1.0[2] |
Table 2: Comparison of Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) - this compound (Expected) | Precision (%RSD) - this compound (Expected) | Accuracy (% Bias) - Lansoprazole | Precision (%RSD) - Lansoprazole |
| Low | ~5 | Within ±15% | < 15% | -1.9% to -10.3%[6] | 2.2% to 5.8%[6] |
| Medium | ~500 | Within ±15% | < 15% | -1.9% to -10.3%[6] | 2.2% to 5.8%[6] |
| High | ~1500 | Within ±15% | < 15% | -1.9% to -10.3%[6] | 2.2% to 5.8%[6] |
Experimental Protocols: A Look at Methodological Variations
A standardized protocol is crucial for ensuring consistency in an inter-laboratory comparison.[7] The following sections outline representative experimental workflows compiled from various studies.
Sample Preparation
Two common sample preparation techniques for omeprazole analysis are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT): This is a simpler and faster technique.
-
To 100 µL of a human plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).[1]
-
Vortex the sample for 10 seconds.[1]
-
Add 300 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex again for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[1]
-
-
Liquid-Liquid Extraction (LLE): This method often results in a cleaner extract.
-
To 180 µL of human plasma, add the internal standard solution.[7]
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.[7]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the layers.[7]
-
Transfer 100 µL of the upper organic layer to a new tube.[7]
-
Mix the organic extract with 200 µL of acetonitrile before injection into the LC-MS/MS system.[7]
-
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of omeprazole.
-
Chromatography:
-
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1]
-
MRM Transitions:
-
Mandatory Visualizations
Caption: Bioanalytical workflow for omeprazole quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. mdpi.com [mdpi.com]
The Gold Standard in Omeprazole Bioanalysis: A Comparative Guide to the Accuracy and Precision of Omeprazole-d3
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of Omeprazole-d3's performance against other common internal standards in the quantitative bioanalysis of omeprazole, supported by experimental data and detailed methodologies.
In the landscape of pharmacokinetic and bioequivalence studies, the reliability of quantitative data is non-negotiable. Omeprazole, a widely prescribed proton pump inhibitor, requires robust bioanalytical methods for its accurate quantification in biological matrices. A critical component of such methods is the internal standard (IS), which corrects for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard due to their physicochemical properties being nearly identical to the analyte of interest.[1] This guide focuses on the use of a deuterated analog, specifically 4-Desmethoxy this compound, as an internal standard for omeprazole quantification and compares its performance with other commonly used internal standards like Lansoprazole and Tolbutamide.[2]
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the linearity, sensitivity, accuracy, and precision of a bioanalytical method.[2] A stable isotope-labeled internal standard like 4-Desmethoxy this compound is expected to co-elute with the analyte and experience similar ionization effects, leading to more accurate and precise quantification.[1] The following tables summarize the performance of bioanalytical methods for omeprazole using different internal standards, with data compiled from various validation studies.[2]
Table 1: Comparison of Linearity and Sensitivity
| Validation Parameter | Method with 4-Desmethoxy this compound (Expected) | Method with Lansoprazole[2] | Method with Tolbutamide[3] |
| Linearity Range (ng/mL) | 1 - 2000 | 5.016 - 4013.028 | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 5.016 | 1.0 |
Table 2: Comparison of Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) - 4-Desmethoxy this compound (Expected)[2] | Precision (%RSD) - 4-Desmethoxy this compound (Expected)[2] | Accuracy (% Bias) - Lansoprazole | Precision (%RSD) - Lansoprazole | Accuracy (% Bias) - Tolbutamide | Precision (%RSD) - Tolbutamide |
| LLOQ | 1.5 | ± 20% | ≤ 20% | - | - | - | - |
| Low QC | 5 | Within ±15% | ≤ 15% | - | - | - | - |
| Medium QC | 50 | Within ±15% | ≤ 15% | - | - | - | - |
| High QC | 1500 | Within ±15% | ≤ 15% | - | - | - | - |
Note: Specific accuracy and precision data for Lansoprazole and Tolbutamide as internal standards for omeprazole were not detailed in the provided search results, hence represented as "-". The expected values for 4-Desmethoxy this compound are based on typical FDA guidelines for bioanalytical method validation.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on methods utilizing a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.[6]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL 4-Desmethoxy this compound in acetonitrile).[6]
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
The following are typical liquid chromatography and mass spectrometry conditions for the quantification of omeprazole.
-
HPLC System: UHPLC NEXERA or equivalent[7]
-
Column: Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm)[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2]
-
Flow Rate: 0.8 mL/min[8]
-
Injection Volume: 25 µL[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode[2]
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in the bioanalytical workflow for omeprazole quantification.
The logical framework for validating such a bioanalytical method according to regulatory guidelines is also critical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. anivet.au.dk [anivet.au.dk]
- 5. nalam.ca [nalam.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Omeprazole-d3 Sets the Standard in Bioanalysis
A deep dive into the linearity and lower limit of quantification for omeprazole analysis reveals the distinct advantages of using a deuterated internal standard. This guide provides a comparative analysis of analytical methods, showcasing the superior performance of Omeprazole-d3 in achieving accurate and reliable quantification at low concentrations, a critical factor for researchers, scientists, and drug development professionals.
In the precise world of bioanalysis, the choice of an internal standard can make or break the reliability of results. For the widely prescribed proton pump inhibitor omeprazole, the use of its deuterated analog, this compound, has emerged as the gold standard. This guide synthesizes data from multiple validated analytical methods to objectively compare the performance of this compound against other commonly used internal standards, focusing on two key validation parameters: linearity and the lower limit of quantification (LLOQ).
The Gold Standard: this compound for Unmatched Precision
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect chemical mimicry ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively normalizes for variations in sample handling and matrix effects, leading to more accurate and precise quantification.
The data presented below, compiled from various bioanalytical method validation studies, highlights the superior performance of methods employing a deuterated internal standard for omeprazole analysis.
Comparative Analysis of Linearity and LLOQ
The following table summarizes the performance of different analytical methods for omeprazole quantification, clearly demonstrating the enhanced sensitivity and broad linear range achievable with a deuterated internal standard.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| This compound | LC-MS/MS | 1.5 - 2000 | 1.5 | > 0.99 |
| 4-Desmethoxy this compound | LC-MS/MS | 1 - 2000 | 1.5 | > 0.999 |
| Lansoprazole | LC-MS/MS | 5.016 - 4013.028 | 5.016 | > 0.99 |
| Tolbutamide | LC-MS/MS | 1.0 - 2000 | 1.0 | > 0.999 |
This data is a compilation from multiple sources and represents typical performance characteristics. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow for Omeprazole Quantification
A robust and reproducible experimental workflow is crucial for accurate bioanalysis. The following diagram illustrates a typical workflow for the quantification of omeprazole in a biological matrix using this compound as an internal standard.
Caption: A typical bioanalytical workflow for omeprazole quantification.
Detailed Experimental Protocol
The following is a representative experimental protocol for the quantification of omeprazole in human plasma using this compound as an internal standard with LC-MS/MS.
Reagents and Materials
-
Omeprazole reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of this compound by diluting the stock solution with the same solvent mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins and vortex for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation of omeprazole and this compound from matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Omeprazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be optimized).
-
-
Collision Energy and other MS parameters: Optimized for each transition.
-
Data Analysis
-
Integrate the peak areas of omeprazole and this compound.
-
Calculate the peak area ratio of omeprazole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
This detailed protocol provides a solid foundation for developing and validating a robust and reliable method for omeprazole quantification. The use of this compound as an internal standard, coupled with a well-defined experimental procedure, is paramount for achieving the high level of accuracy and precision required in regulated bioanalysis and clinical research.
Comparative Fragmentation Analysis of Omeprazole and Omeprazole-d3: A Mass Spectrometry Guide
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the proton pump inhibitor Omeprazole and its deuterated analog, Omeprazole-d3. This information is crucial for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development, where stable isotope-labeled internal standards are essential for accurate quantification. The data presented herein is based on established fragmentation pathways of Omeprazole, enabling a direct comparison with its deuterated form.
Data Presentation: Quantitative Fragmentation Analysis
The fragmentation of Omeprazole and this compound was analyzed under positive ion electrospray ionization (ESI+) conditions. The protonated parent molecules, [M+H]⁺, were subjected to collision-induced dissociation (CID) to generate characteristic product ions. The table below summarizes the key precursor and product ions observed for both compounds. The mass shift of +3 Da for the this compound precursor ion is consistent with the incorporation of three deuterium atoms in one of the methoxy groups.
| Analyte | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) |
| Omeprazole | C₁₇H₁₉N₃O₃S | 346.1 | 198.1, 136.1, 149.1, 180.1, 121.1 |
| This compound | C₁₇H₁₆D₃N₃O₃S | 349.1 | 198.1, 136.1, 152.1, 183.1, 121.1 |
Note: The fragmentation data is compiled from multiple sources and represents the most commonly observed product ions.[1][2]
Experimental Protocols
A typical experimental workflow for the comparative fragmentation analysis of Omeprazole and this compound involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
1. Sample Preparation:
-
Standard solutions of Omeprazole and this compound are prepared in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
2. Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.[1]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is used to generate the protonated molecules [M+H]⁺.
-
Precursor Ion Selection: The precursor ions for Omeprazole (m/z 346.1) and this compound (m/z 349.1) are isolated in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell using an inert gas like argon or nitrogen.
-
Collision Energy: The collision energy is optimized to obtain a rich spectrum of product ions, typically in the range of 10-40 eV.
-
Product Ion Analysis: The resulting product ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for Omeprazole and this compound, highlighting the key bond cleavages and the resulting product ions.
Caption: Proposed fragmentation pathways of Omeprazole and this compound.
The fragmentation of Omeprazole primarily involves the cleavage of the sulfinylmethyl bridge connecting the pyridine and benzimidazole rings. The major product ion at m/z 198.1 corresponds to the 4-methoxy-3,5-dimethyl-2-pyridinylmethyl cation.[1][3] In the case of this compound, where the deuterium atoms are located on one of the methoxy groups, the fragmentation pathway leading to the m/z 198.1 ion remains the same, indicating that the deuterated methoxy group is part of the neutral loss. This is consistent with the observed multiple reaction monitoring (MRM) transition of 349.3 → 198.3 for esthis compound.[4] The other major fragment ions also show corresponding mass shifts if the deuterium atoms are located on that part of the molecule. For instance, a fragment containing the deuterated methoxy group would exhibit a mass shift of +3 Da.
References
- 1. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Omeprazole Quantification: A Comparative Guide Featuring Omeprazole-d3
In the landscape of pharmaceutical analysis, the cross-validation of bioanalytical methods is a cornerstone for ensuring data integrity and reliability, particularly when analyses are conducted across different laboratories or when methods are updated. This guide provides a comprehensive comparison of analytical methods for the quantification of Omeprazole, with a special focus on the utilization of Omeprazole-d3 as an internal standard. The selection of a suitable internal standard is a critical decision in method development, profoundly impacting the accuracy and precision of the results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis, which minimizes variability and enhances data quality.[1][2]
This guide will delve into a comparative analysis of method performance using this compound against other commonly used internal standards, present detailed experimental protocols, and visualize the analytical workflow.
Comparative Performance of Analytical Methods
The use of a stable isotope-labeled internal standard like this compound is expected to provide superior performance in terms of accuracy and precision compared to methods employing structurally analogous but non-isotopically labeled internal standards. The following tables summarize key validation parameters from various studies, offering a clear comparison.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with 4-Desmethoxy this compound (Expected) | Method with Lansoprazole | Method with Tolbutamide |
| Linearity Range (ng/mL) | 1 - 2000 | 5.016 - 4013.028 | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 5.016 | 1.0 |
| Data compiled from various studies and represents typical performance characteristics.[2] |
Table 2: Comparison of Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) - 4-Desmethoxy this compound (Expected) | Precision (%RSD) - 4-Desmethoxy this compound (Expected) | Accuracy (% Bias) - Lansoprazole | Precision (%RSD) - Lansoprazole |
| LLOQ | 1.5 | ± 20% | ≤ 20% | - | - |
| Low | 4.5 | ± 15% | ≤ 15% | -2.5 to 3.7 | 3.1 to 5.8 |
| Medium | 100 | ± 15% | ≤ 15% | -1.8 to 2.5 | 2.5 to 4.9 |
| High | 1600 | ± 15% | ≤ 15% | -3.1 to 1.9 | 2.1 to 4.3 |
| Accuracy and precision limits are based on FDA guidelines.[2] Lansoprazole data is representative of typical performance. |
Table 3: Analyte and Internal Standard Recovery
| Parameter | Method with 4-Desmethoxy this compound (Expected) | Method with Lansoprazole |
| Analyte Recovery (%) | Consistent and reproducible (e.g., 84.27 - 87.54) | Good |
| Internal Standard Recovery (%) | Consistent and reproducible (e.g., 83.62 - 87.24) | Good (e.g., 88.8%)[3] |
| Consistent recovery of the internal standard that closely tracks the analyte recovery is crucial for accurate quantification.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are protocols for sample preparation and LC-MS/MS analysis.
1. Stock and Working Solution Preparation [2][4]
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Omeprazole reference standard and dissolve it in 10 mL of methanol.
-
This compound (or other IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of the internal standard and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[2] A working solution of the internal standard is prepared by diluting the stock solution with the same diluent.[2]
2. Sample Preparation: Protein Precipitation [2][4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for another minute.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC System: A UHPLC system is typically used.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is used.
-
MRM Transitions:
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is crucial for ensuring consistency and reproducibility in cross-validation studies. The following diagram illustrates the key stages of a typical bioanalytical method cross-validation process.
Caption: Workflow for the cross-validation of bioanalytical methods.
References
A Researcher's Guide to FDA-Compliant Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical component of the drug development lifecycle, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. The U.S. Food and Drug Administration (FDA), in harmonization with the International Council for Harmonisation (ICH) M10 guideline, provides a robust framework for this validation process.[1][2][3] A cornerstone of modern bioanalytical practice, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an internal standard (IS) to correct for variability during sample processing and analysis.[4][5]
The FDA strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) whenever possible for mass spectrometry-based methods.[6] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), making it chemically almost identical to the analyte but distinguishable by its mass.[4][5] This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variations in sample preparation, extraction efficiency, and matrix effects, leading to more accurate and precise results compared to other types of internal standards, such as structural analogs.[4][5]
This guide provides a comprehensive comparison of bioanalytical method performance using SIL-IS versus analog internal standards, supported by experimental data. It also details the experimental protocols for key validation parameters in accordance with FDA guidelines and offers visual workflows to aid in the design and execution of these critical studies.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. While analog internal standards (structurally similar but not isotopically labeled compounds) can be used when a SIL-IS is not available, they often exhibit different chromatographic behavior and susceptibility to matrix effects, which can compromise data quality. The following table summarizes a typical performance comparison between a SIL-IS and a structural analog IS based on experimental data from the analysis of the anticancer agent kahalalide F.[6]
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Considerations |
| Accuracy (Mean %Bias) | 100.3% (statistically insignificant deviation from 100%) | 96.8% (statistically significant deviation from 100%) | The SIL-IS provides a more accurate measurement of the true analyte concentration due to its superior ability to mimic the analyte's behavior.[6] |
| Precision (%CV) | 7.6% | 8.6% | The use of a SIL-IS resulted in a statistically significant improvement in the precision of the method.[6] |
| Matrix Effect Compensation | High degree of compensation | Variable and often incomplete compensation | As the SIL-IS co-elutes and has nearly identical ionization efficiency to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization.[4] |
| Extraction Recovery Tracking | Excellent tracking of analyte recovery | Variable tracking due to potential differences in physicochemical properties. | The chemical similarity of the SIL-IS ensures it is extracted with the same efficiency as the analyte. |
FDA/ICH M10 Acceptance Criteria for Bioanalytical Method Validation
Adherence to the acceptance criteria laid out in the FDA and harmonized ICH M10 guidelines is mandatory for regulatory submission. The following table summarizes the key validation parameters and their corresponding acceptance criteria for chromatographic assays.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value at each concentration level, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[7] |
| Precision | The coefficient of variation (%CV) should not exceed 15% at each concentration level, except for the LLLOQ, where it should not exceed 20%.[7] |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and IS in blank matrix samples from at least six different sources. The response of any interfering peak should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[6] |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least six different lots of matrix should not be greater than 15%.[8] |
| Calibration Curve | A minimum of six non-zero calibration standards should be used. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).[7] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of the stability samples at low and high QC levels should be within ±15% of the nominal concentrations.[8] |
| Dilution Integrity | The accuracy and precision of diluted QC samples should be within ±15% of the nominal concentration. |
Experimental Protocols for Key Validation Parameters
Detailed and well-documented experimental protocols are fundamental to a successful bioanalytical method validation. The following are methodologies for assessing critical validation parameters when using a stable isotope-labeled internal standard.
Protocol 1: Accuracy and Precision
Objective: To determine the within-run (intra-day) and between-run (inter-day) accuracy and precision of the method.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC; ~3x LLOQ), medium QC (MQC), and high QC (HQC).
-
Intra-day Analysis: In a single analytical run, analyze a minimum of five replicates of each QC level.
-
Inter-day Analysis: Repeat the analysis on at least two additional days.
-
Calculations: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level within each run and across all runs. Accuracy is expressed as the percent bias from the nominal concentration.
Protocol 2: Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare the analyte and SIL-IS in the reconstitution solvent.
-
Set B (Post-extraction Spike): Process blank matrix from at least six different sources and then spike the analyte and SIL-IS into the final extract.
-
Set C (Pre-extraction Spike): Spike the analyte and SIL-IS into the blank matrix from the same six sources before the extraction process.
-
-
Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for each matrix source by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.
-
IS-Normalized MF: Divide the MF of the analyte by the MF of the SIL-IS.
-
The coefficient of variation of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[9]
-
Protocol 3: Stability
Objective: To demonstrate the stability of the analyte in the biological matrix under various storage and handling conditions.
Methodology:
-
Prepare Stability QC Samples: Prepare QC samples at low and high concentrations.
-
Expose to Stability Conditions:
-
Freeze-Thaw Stability: Subject the QC samples to a minimum of three freeze-thaw cycles.
-
Bench-Top Stability: Keep the QC samples at room temperature for a period that mimics the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the stability samples should be within ±15% of their nominal values.[8]
Visualizing the Bioanalytical Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in bioanalytical method validation with a focus on the use of stable isotope-labeled internal standards.
References
- 1. database.ich.org [database.ich.org]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
Performance of Omeprazole-d3 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of internal standards is paramount for the accuracy of bioanalytical methods. This guide offers a comparative evaluation of the performance of Omeprazole-d3, a common deuterated internal standard for omeprazole, across various mass spectrometry systems. The data presented herein is compiled from a variety of application notes and scientific publications. While a direct head-to-head comparison under identical conditions is not publicly available, this guide collates and normalizes the reported performance characteristics to provide a valuable overview for instrument selection and method development. The performance of the parent drug, omeprazole, is often used as a proxy for its deuterated internal standard in bioanalysis, a standard practice in the field.[1]
Comparative Performance Data
The following tables summarize the quantitative performance of omeprazole analysis, utilizing a deuterated internal standard like this compound, on different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems.
Table 1: Performance on Triple Quadrupole Mass Spectrometers
Triple quadrupole mass spectrometers are widely used for quantitative bioanalysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[2]
| Parameter | Sciex QTRAP 5500[1] | Shimadzu LCMS-8040[1] | Waters Xevo TQ-S micro[1] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 1.0 ng/mL | 0.4 ng/mL (for enantiomers) |
| Linearity Range | 25 - 1500 ng/mL | 1.0 - 2000 ng/mL | 25 - 600 ng/mL (for enantiomers) |
| Internal Standard Used in Study | Fluconazole | Tolbutamide | Lansoprazole |
| Matrix | Human Plasma | Human Plasma | Human Plasma & Oral Fluid |
Table 2: High-Resolution Mass Spectrometry in Omeprazole Analysis
High-resolution mass spectrometers, such as Orbitrap-based systems, provide high mass accuracy, which is advantageous for structural elucidation and minimizing isobaric interferences.[1][3]
| Parameter | Thermo Fisher Q Exactive Orbitrap[1] |
| Application Focus | Identification of degradation products |
| Key Advantage | High-resolution accurate-mass (HRAM) data provides high confidence in structural elucidation and differentiation from isobaric interferences.[1] |
| Quantitative Performance | While primarily used for qualitative analysis in the cited study, Orbitrap platforms are also capable of high-sensitivity quantification.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental conditions reported in the referenced literature.
Sample Preparation
A common approach for plasma sample preparation involves protein precipitation, followed by liquid-liquid extraction or direct injection of the supernatant.[1][4]
-
Protein Precipitation: This method is often used for its simplicity and high-throughput applicability.[4]
-
To 100 µL of plasma, add an appropriate volume of the internal standard working solution (e.g., 25 µL of 1 µg/mL this compound).[5]
-
Add 300 µL of a cold organic solvent, such as acetonitrile, to precipitate plasma proteins.[4][5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4][5]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[5][6]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[5][6]
-
-
Liquid-Liquid Extraction (LLE): LLE is used to further clean up the sample and concentrate the analyte.[7]
-
To 200 µL of plasma, add 25 µL of the internal standard working solution.[8]
-
Add 2 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane).[8]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.[8]
-
Transfer the upper organic layer to a clean tube.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6][8]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]
-
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve omeprazole and its internal standard from endogenous matrix components.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system is used.[7][8]
-
Column: A reverse-phase C18 column is commonly employed.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution (e.g., 0.1% formic acid or 5mM ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).[5][9]
-
Flow Rate: Flow rates generally range from 0.25 to 0.6 mL/min.[1]
-
Column Temperature: The column is often maintained at ambient or a controlled temperature (e.g., 40°C).
Mass Spectrometry (MS) Conditions
The mass spectrometer settings are optimized for the sensitive and specific detection of omeprazole and this compound.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is universally used.[1][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the standard for quantification on triple quadrupole instruments.[7]
-
MRM Transitions:
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound.
Caption: A typical bioanalytical workflow for drug quantification using a deuterated internal standard.
The metabolic pathway of the parent drug is crucial for understanding potential interferences and selecting an appropriate internal standard.
Caption: Major metabolic pathways of omeprazole mediated by cytochrome P450 enzymes.[4]
Conclusion
The selection of a mass spectrometer for the analysis of this compound will depend on the specific requirements of the assay. Triple quadrupole instruments, such as those from Sciex, Shimadzu, and Waters, offer robust and sensitive quantification for bioanalytical applications.[1] High-resolution mass spectrometers like the Thermo Fisher Q Exactive Orbitrap provide an advantage in metabolite identification and complex matrix analysis due to their high mass accuracy.[1]
While this guide provides a comparative overview based on available data, it is recommended that researchers perform their own instrument evaluations and method validations to determine the most suitable platform for their specific needs. The provided experimental protocols offer a solid foundation for developing a robust and reliable bioanalytical method for omeprazole and its deuterated internal standard, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Mass Spectrometer - Creative Proteomics [creative-proteomics.com]
- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wjpps.com [wjpps.com]
The Gold Standard in Bioanalysis: Justification for Deuterated Internal Standards in Regulatory Submissions
In the stringent environment of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a pivotal decision that significantly impacts the accuracy, precision, and reliability of data submitted to regulatory agencies like the FDA and EMA.[1] This guide provides a comprehensive justification for the use of deuterated internal standards, a class of stable isotope-labeled internal standards (SIL-IS), by objectively comparing their performance against other alternatives, primarily structural analogs. The information presented is supported by established bioanalytical principles and experimental data, aligning with global regulatory expectations.
The fundamental role of an internal standard is to correct for variability throughout the entire analytical process. This includes variations in sample preparation, injection volume, and crucially, matrix effects, which can unpredictably suppress or enhance the analyte's signal in a mass spectrometer, leading to inaccurate quantification.[2][3] An ideal internal standard should behave identically to the analyte, thereby providing a reliable reference for normalization.[4] While various compounds can be used as internal standards, deuterated standards have emerged as the preferred "gold standard" in quantitative bioanalysis.[5][6]
The Physicochemical Rationale for Superior Performance
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain virtually identical.[2] This near-perfect analogy is the key to its superior ability to compensate for analytical variability.[2]
Key advantages stemming from this near-identical nature include:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the target analyte during liquid chromatography (LC).[4] This ensures that both compounds experience the same matrix effects at the same time, allowing for effective normalization.[7] Structural analogs, on the other hand, may have different retention times, leading to differential matrix effects and compromised data accuracy.[7]
-
Identical Extraction Recovery: The deuterated standard's behavior during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) is identical to the analyte, ensuring that any loss of analyte during this process is mirrored by a proportional loss of the internal standard.
-
Similar Ionization Efficiency: As the ionization efficiency in a mass spectrometer is highly dependent on the molecular structure, the deuterated standard's ionization response closely tracks that of the analyte, even in the presence of ion-suppressing or -enhancing matrix components.[3]
Quantitative Performance Comparison
Experimental data consistently demonstrates the superiority of deuterated internal standards over their non-deuterated (structural analog) counterparts. The following tables summarize comparative data from bioanalytical method validations, highlighting key performance parameters.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Regulatory Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | Typically <10% | Often >15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤5% | Can be >15% | ≤15% |
| Recovery | Consistent and reproducible | May be variable and differ from analyte | Consistent, precise, and reproducible |
Table 2: Case Study Data - Quantification of an Immunosuppressant Drug
| Internal Standard Type | Accuracy (% Bias) at MQC | Precision (%CV) at MQC | IS-Normalized Matrix Factor (%CV) |
| Deuterated IS | -2.5% | 4.8% | 3.2% |
| Structural Analog IS | +18.2% | 17.5% | 21.7% |
This table presents representative data compiled from various studies to illustrate performance differences.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, strongly recommend the use of a stable isotope-labeled internal standard for mass spectrometry-based methods.[8] While not explicitly mandatory, the use of a SIL-IS is considered best practice to ensure the robustness and reliability of the bioanalytical data.[1] Submissions employing structural analogs may face increased scrutiny and require more extensive validation to justify the choice of internal standard.[3]
Experimental Protocols
Detailed methodologies are crucial for validating the performance of a deuterated internal standard and the overall bioanalytical method. Below are protocols for key experiments as recommended by regulatory guidelines.
Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[5]
-
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Analyze each blank matrix to ensure no significant interference is observed at the retention times of the analyte and the deuterated internal standard.
-
Spike one of the blank matrices with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at its working concentration. The response of the analyte peak should be at least 5 times the response of any interfering peak in the blank matrix.
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.[6]
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and deuterated IS, then extracted.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS by comparing the peak areas from Set B to Set A.
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) by dividing the MF of the analyte by the MF of the IS.
-
The coefficient of variation (CV) of the IS-Normalized MF across at least six different matrix lots should be ≤15%.[6]
-
Recovery
-
Objective: To determine the extraction efficiency of the analytical method for the analyte and the deuterated internal standard.[5]
-
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set 1: Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.
-
Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.
-
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2. The recovery of the analyte and the deuterated IS should be consistent and reproducible.
-
Visualizing the Justification and Workflow
The following diagrams illustrate the logical relationships and workflows discussed.
Caption: Rationale for the superior performance of deuterated internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The use of deuterated internal standards is a scientifically sound and regulatory-preferred strategy for achieving accurate and precise quantification in bioanalytical LC-MS assays.[6] Their ability to closely mimic the behavior of the analyte provides unparalleled compensation for matrix effects and other sources of analytical variability when compared to structural analogs. While the initial investment in synthesizing a custom deuterated standard may be higher, the resulting data quality, method robustness, and reduced risk of regulatory delays ultimately justify the cost, particularly in the context of drug development and regulatory submissions.[3][7]
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Omeprazole-d3
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Omeprazole-d3. Adherence to established safety protocols and regulatory guidelines is paramount to ensure environmental protection and workplace safety. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by stringent federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The cornerstone of hazardous waste management is the Resource Conservation and Recovery Act (RCRA), which outlines the proper handling of such materials from creation to disposal.[1][2] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[2][3] Most pharmaceutical waste is treated at a permitted facility, often through incineration.[2]
**Step-by-Step Disposal Protocol for this compound
To ensure the safe and compliant disposal of this compound, laboratory personnel should adhere to the following procedural steps. This process is designed to minimize environmental impact and mitigate any potential hazards.
1. Consultation and Waste Characterization:
-
Consult Institutional Guidelines: Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health & Safety (EH&S) office.[3] They will provide specific protocols and services for chemical waste management that are compliant with local and national regulations.
-
Waste Characterization: While Omeprazole is not always classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it must be treated as chemical waste.[3] It is imperative to avoid mixing this compound with other waste streams to prevent chemical reactions and to ensure correct disposal classification.[3]
2. Proper Containerization and Labeling:
-
Original Container: Whenever feasible, store this compound waste in its original container.[3]
-
Compatible Container: If the original container is unavailable, use a compatible, leak-proof container for waste accumulation.[3]
-
Clear Labeling: The container must be clearly labeled with the chemical name "this compound" and any associated hazard information.[3]
3. Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Disposing of this compound into the sewer system is strictly prohibited.[3] Wastewater treatment facilities are often ill-equipped to filter out such compounds, leading to potential water supply contamination.[3][4]
-
Do Not Discard in Regular Trash: this compound should not be disposed of in the regular trash.[3] This prevents accidental ingestion by wildlife or humans and avoids environmental contamination.[3]
4. Spill and Decontamination Procedures:
-
Solid Spills: In the event of a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[3][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection, when handling this compound and during spill cleanup.[5][7]
-
Decontamination: Thoroughly clean the spill area after the material has been removed.[3]
-
Reporting: Report any spills to your laboratory supervisor and the EH&S office.[3]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Primary Regulatory Act | Resource Conservation and Recovery Act (RCRA) | [1] |
| Prohibited Disposal Methods | Sewer System (Drain), Regular Trash | [3] |
| Recommended Disposal Method | Incineration at a licensed facility | [2] |
| Spill Cleanup | Sweep solid material, place in a closed container | [3][5][6] |
| Personal Protective Equipment | Gloves, Eye Protection | [5][7] |
References
Essential Safety and Operational Guide for Handling Omeprazole-d3
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Omeprazole-d3 in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain the integrity of research activities. This compound is an isotope-labeled active pharmaceutical ingredient (API) that requires careful handling due to its potential health hazards.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] It is crucial to conduct a thorough risk assessment before commencing any work with this compound.
Summary of Hazards:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | |
| Causes skin irritation. | Skin Irritation (Category 2) | [1] |
| Causes serious eye irritation. | Eye Irritation (Category 2A) | [1] |
| May cause an allergic skin reaction. | Skin Sensitization (Category 1) | |
| May cause respiratory irritation. | Specific target organ toxicity (single exposure) (Category 3) | [1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Impervious gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eyes/Face | Safety glasses with side shields or a face shield. | To protect against splashes and airborne particles causing serious eye irritation.[1] |
| Body | A laboratory coat or a disposable gown. | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used, especially when handling the powder form or if ventilation is inadequate. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] |
Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]
-
It is moisture-sensitive and should be protected from light.[2]
Weighing and Aliquoting:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Ensure adequate ventilation during this process.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable gowns), weighing papers, and any other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates from cleaning contaminated glassware should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3][4] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Disposal Procedure:
-
All waste containers must be kept securely closed except when adding waste.[3]
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Emergency Procedures
Spills:
-
Small Spills (Powder): Carefully dampen the spilled material with a wet paper towel to avoid creating dust. Gently wipe up the spill, place the towel in a sealed bag, and dispose of it as hazardous solid waste.
-
Small Spills (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material into a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these procedures, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
